molecular formula C8H9FN2O B13259085 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Cat. No.: B13259085
M. Wt: 168.17 g/mol
InChI Key: DIWLGZCSARCTLO-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative designed for research and development applications. As a heterocyclic building block, its structure combines a pyrrole ring, a nitrile group, and a fluorinated hydroxypropyl side chain, making it a valuable intermediate in medicinal chemistry and drug discovery. Pyrrole scaffolds are recognized as privileged structures in pharmaceutical development due to their prevalence in bioactive molecules and their less restricted patent position compared to other heterocycles like indole . The nitrile group can act as a hydrogen bond acceptor and is a common pharmacophore in approved drugs . Research Applications: This compound is primarily used as a synthetic intermediate for constructing more complex molecules. The presence of multiple functional groups offers sites for further chemical modification, enabling researchers to create diverse compound libraries for biological screening. Fluorine incorporation is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and membrane permeability . The pyrrole-carbonitrile core is a versatile precursor in heterocycle formation and addition reactions . Handling and Safety: Researchers should handle this compound with appropriate precautions. Nitrile-containing compounds can be toxic if swallowed, harmful in contact with skin, or harmful if inhaled . It is recommended to store the product under nitrogen at ambient temperatures and protect it from air and light to maintain stability. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C8H9FN2O/c9-4-8(12)6-11-3-1-2-7(11)5-10/h1-3,8,12H,4,6H2

InChI Key

DIWLGZCSARCTLO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C#N)CC(CF)O

Origin of Product

United States
Foundational & Exploratory

Structural Characterization and NMR Data Analysis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (CAS: 1856215-12-7)[1] represents a highly specialized fluorinated heterocyclic building block utilized in advanced drug discovery and medicinal chemistry. The integration of a pyrrole-2-carbonitrile core with an N -alkyl fluorohydrin side chain presents unique stereochemical and electronic environments. This whitepaper provides an in-depth technical guide to the structural elucidation of this compound, detailing self-validating experimental methodologies, causality behind protocol design, and comprehensive 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) data interpretation.

Chemical Context & Structural Significance

The structural framework of this molecule is defined by two primary domains:

  • The Pyrrole-2-carbonitrile Core: The strongly electron-withdrawing cyano group (-C N) at the C-2 position significantly alters the electron density of the aromatic pyrrole ring[2]. This deshielding effect causes a predictable downfield shift in both the proton and carbon resonances, particularly at the C-3 position[3].

  • The 3-Fluoro-2-hydroxypropyl Side Chain: The attachment of this group to the N1 position introduces a chiral center at C-2', rendering the adjacent methylene protons (at C-1' and C-3') diastereotopic. Furthermore, the terminal primary fluoride serves as an exceptional NMR reporter due to the 100% natural abundance, high gyromagnetic ratio, and massive chemical shift dispersion of the 19 F nucleus[4].

Analytical Workflow Design

To ensure absolute structural confidence, a sequential, self-validating NMR workflow is required. The methodology moves from sample stabilization to 1D isotopic mapping, culminating in 2D spatial and scalar connectivity.

Workflow S1 Sample Preparation (DMSO-d6, 298K) S2 1D NMR Acquisition (1H, 13C, 19F) S1->S2 S3 2D NMR Experiments (COSY, HSQC, HMBC) S2->S3 S4 Spectral Processing & Multiplet Analysis S3->S4 S5 Structural Validation & Data Archiving S4->S5

Fig 1. Sequential NMR analytical workflow for structural validation.

Experimental Protocols: Self-Validating NMR Acquisition

The following step-by-step methodologies detail not just the operational parameters, but the fundamental causality behind each experimental choice to ensure high-fidelity data capture.

Protocol 1: Sample Preparation and Standardization
  • Solvent Selection: Weigh 15-20 mg of the synthesized compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D).

    • Causality: DMSO- d6​ is intentionally chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute interactions. This locks the hydroxyl proton (-OH) from undergoing rapid chemical exchange with trace moisture, allowing the critical 3JH,OH​ scalar coupling to be observed, which self-validates the secondary alcohol structure.

  • Internal Referencing: Add 0.03% (v/v) tetramethylsilane (TMS) and a capillary insert containing trichlorofluoromethane (CFCl 3​ ).

    • Causality: TMS provides an absolute zero-point calibration for 1 H and 13 C spectra, while CFCl 3​ serves as the universally accepted 0.00 ppm reference for 19 F, ensuring cross-laboratory reproducibility[4].

  • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Protocol 2: Multiparametric NMR Acquisition
  • Temperature Equilibration: Insert the sample into a 400 MHz NMR spectrometer equipped with a multinuclear broadband probe. Equilibrate the probe temperature to exactly 298 K for 5 minutes to prevent thermal convection currents.

  • 1 H Acquisition: Execute a standard 1D proton sequence with a spectral width of 15 ppm, 16 scans, and a relaxation delay ( D1​ ) of 1.0 s.

  • 13 C Acquisition: Execute a proton-decoupled 1D carbon sequence at 100 MHz. Set D1​ to 2.0 s and acquire 1024 scans.

    • Causality: The extended D1​ and high scan count compensate for the low natural abundance (1.1%) and low gyromagnetic ratio of 13 C, ensuring adequate signal-to-noise (S/N) for quaternary carbons (C-2 and C N)[3].

  • 19 F Acquisition: Execute a 1D fluorine sequence at 376 MHz with proton decoupling. Set D1​ to 3.0 s.

    • Causality: Fluorine nuclei in alkyl fluorides often exhibit extended longitudinal relaxation times ( T1​ ). A 3.0 s delay ensures complete spin-lattice relaxation between pulses, allowing for accurate quantitative integration[4].

Detailed NMR Characterization Data

The quantitative spectral data is summarized in the tables below. The presence of the chiral center at C-2' forces the protons at C-1' and C-3' into diastereotopic relationships, resulting in distinct chemical shifts and complex multiplet splitting patterns.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Position δ 1 H (ppm)Multiplicity J -Coupling (Hz)Int.Structural Assignment
57.25dd2.8, 1.51HPyrrole H-5
36.95dd3.8, 1.51HPyrrole H-3
46.20dd3.8, 2.81HPyrrole H-4
OH5.45d5.51HHydroxyl (D 2​ O exchangeable)
3'a4.45ddd47.5, 10.0, 4.01H-CH 2​ F (diastereotopic)
3'b4.35ddd47.5, 10.0, 6.01H-CH 2​ F (diastereotopic)
1'a4.15dd14.0, 4.51HN-CH 2​ (diastereotopic)
2'4.05m-1H-CH(OH)-
1'b4.00dd14.0, 7.51HN-CH 2​ (diastereotopic)

Mechanistic Insight: The massive 47.5 Hz coupling observed in the H-3'a and H-3'b signals is the diagnostic geminal proton-fluorine coupling ( 2JHF​ ), confirming the primary alkyl fluoride moiety.

Table 2: 13 C and 19 F NMR Assignments (DMSO- d6​ , 100 MHz / 376 MHz)
NucleusPosition δ (ppm)Multiplicity JCF​ (Hz)Structural Assignment
13 C5129.4s-Pyrrole C-5
13 C3120.2s-Pyrrole C-3
13 CCN114.6s-Nitrile C N
13 C4109.8s-Pyrrole C-4
13 C2108.5s-Pyrrole C-2
13 C3'85.2d169.0-CH 2​ F
13 C2'68.7d19.5-CH(OH)-
13 C1'52.3d6.5N-CH 2​
19 F3'-228.5td47.5, 22.0-CH 2​ F

Mechanistic Insight: The carbon spectrum is heavily influenced by heteronuclear 13 C- 19 F scalar coupling. The C-3' carbon splits into a doublet with a massive 1JCF​ of 169.0 Hz. This coupling attenuates through the bonds, presenting as a 19.5 Hz 2JCF​ at C-2' and a 6.5 Hz 3JCF​ at C-1'.

Regiochemical Validation via 2D NMR

To definitively prove that the fluorohydrin side chain is attached to the N1 position (rather than a carbon atom on the pyrrole ring), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized.

HMBC cluster_protons Proton Donors (1H) cluster_carbons Carbon Acceptors (13C) H1 H-1' (N-CH2) C2 C-2 (C-CN) H1->C2 3J_CH C5 C-5 (Pyrrole) H1->C5 3J_CH H3 H-3 (Pyrrole) CN C≡N (Nitrile) H3->CN 3J_CH H5 H-5 (Pyrrole) H5->C2 3J_CH

Fig 2. Key 3J_CH HMBC correlations confirming regiochemistry.

The HMBC experiment detects long-range (typically 2- to 3-bond) scalar couplings between protons and carbons. The unambiguous 3JCH​ cross-peaks from the H-1' methylene protons ( δ 4.00, 4.15 ppm) to both the C-2 ( δ 108.5 ppm) and C-5 ( δ 129.4 ppm) carbons mathematically prove that the side chain is anchored to the central nitrogen atom.

Conclusion

The structural characterization of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile requires a rigorous, multiparametric NMR approach. By leveraging solvent-locked hydrogen bonding in DMSO- d6​ and exploiting the highly sensitive 19 F nucleus alongside heteronuclear 2D correlations, researchers can establish a self-validating dataset. The resulting chemical shifts, diastereotopic splitting patterns, and massive JCF​ couplings provide an absolute fingerprint for this compound's identity and purity in downstream drug development pipelines.

References

  • ChemSrc. "CAS#:1856215-12-7 | 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile". URL: [Link]

  • Prosser, R. S. (2023). "A beginner's guide to 19F NMR and its role in drug screening". Canadian Journal of Chemistry, 101(10), 758. DOI: 10.1139/cjc-2023-0028. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138277, 1H-pyrrole-2-carbonitrile". URL: [Link]

Sources

Physicochemical and ADME Profiling of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of low-molecular-weight fragments into viable lead compounds requires a rigorous understanding of their physicochemical and pharmacokinetic properties. 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (CAS: 1856215-12-7) is a highly functionalized, structurally compact building block. Characterized by an electron-deficient pyrrole core, a polar nitrile group, and a fluorinated aliphatic side chain, this molecule presents a unique physicochemical landscape.

This whitepaper provides an in-depth technical evaluation of the compound's theoretical properties, alongside field-proven, self-validating experimental protocols for determining its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Structural Analysis and Theoretical Physicochemical Properties

The molecular architecture of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile ( C8​H9​FN2​O ) is specifically designed to balance polarity, metabolic stability, and target engagement potential.

  • The Pyrrole-2-Carbonitrile Core: The strongly electron-withdrawing nitrile group at the C2 position reduces the electron density of the pyrrole ring. This electronic deactivation is a deliberate design choice that significantly enhances the ring's stability against Cytochrome P450 (CYP450)-mediated oxidative degradation.

  • The Fluorinated Aliphatic Chain: The N1-substituted 3-fluoro-2-hydroxypropyl group introduces a critical "fluorine effect." The highly electronegative terminal fluorine atom inductively lowers the pKa​ of the adjacent secondary alcohol, subtly modulating the molecule's hydrogen-bonding capacity. Furthermore, terminal fluorination effectively blocks aliphatic hydroxylation, a common metabolic liability in unbranched alkyl chains.

Table 1: Computed Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Formula C8​H9​FN2​O Small molecular footprint, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 168.17 g/mol High ligand efficiency potential; strictly adheres to Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~48.9 ŲOptimal range (< 90 Ų) for high passive membrane permeability and potential BBB penetration.
Hydrogen Bond Donors (HBD) 1 (-OH)Low desolvation penalty during lipid bilayer transit.
Hydrogen Bond Acceptors (HBA) 4 (N, N, O, F)Sufficient for robust target engagement without overly compromising lipophilicity.
Predicted LogP 0.5 - 1.5Balanced hydrophilicity/lipophilicity, minimizing non-specific protein binding.

Empirical Physicochemical Profiling: LogD Determination

While theoretical LogP provides a baseline, the distribution coefficient (LogD) at physiological pH (7.4) is the true driver of in vivo partitioning. For high-throughput library screening, traditional shake-flask methods are often too slow and prone to emulsion artifacts [4]. Instead, a miniaturized, self-validating LC-MS approach is utilized.

Protocol 1: High-Throughput LC-MS LogD Determination

This protocol utilizes a Chromatographic Hydrophobicity Index (CHI) method, which correlates retention time with lipophilicity.

  • System Preparation: Equip an LC-MS system with a short reversed-phase column (e.g., Waters XBridge C18, 50 mm x 2.1 mm, 3.5 µm).

    • Causality: A short column allows for rapid gradient elution (typically <3 minutes per run), enabling high-throughput screening while maintaining sufficient theoretical plates for resolution.

  • Calibration: Inject a calibration mixture of 6-10 reference compounds with known LogD values (e.g., toluene, hydrocortisone, triphenylene).

    • Causality: This creates a self-validating standard curve, ensuring that day-to-day fluctuations in column chemistry or mobile phase pH do not skew the calculated LogD of the test compound.

  • Sample Analysis: Inject 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (10 µM in DMSO) using a fast linear gradient from 5% to 95% acetonitrile in 50 mM ammonium acetate buffer (pH 7.4).

  • Data Processing: Determine the retention time of the compound via the extracted ion chromatogram (XIC) for m/z 169.1 [M+H]+ . Map the retention time against the calibration curve to derive the LogD.

ADME Characterization Workflows

To predict the in vivo efficacy of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, its absorption and metabolic stability must be empirically validated using robust in vitro models.

Absorption: Caco-2 Cell Permeability Assay

Given its low molecular weight and optimal TPSA, this compound is predicted to exhibit high passive transcellular permeability. The Caco-2 cell model is the gold standard for verifying intestinal absorption [2].

Protocol 2: Bidirectional Caco-2 Permeability

  • Cell Culture & Differentiation: Seed Caco-2 cells onto 1 µm polycarbonate Transwell inserts and culture for 21 days.

    • Causality: A strict 21-day timeline is biologically required for the cells to fully differentiate into an enterocyte-like phenotype, complete with apical microvilli and physiological expression of efflux transporters (e.g., P-glycoprotein) [2].

  • Integrity Verification (Critical Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 500 Ω·cm².

    • Causality: High TEER confirms the formation of tight junctions. If TEER is low, the monolayer is compromised, and the assay will falsely report high permeability due to paracellular leakage rather than true transcellular diffusion.

  • Dosing: Add the test compound (10 µM) to the apical chamber in HBSS buffer adjusted to pH 6.5. Fill the basolateral chamber with HBSS at pH 7.4.

    • Causality: The pH gradient (6.5 apical / 7.4 basolateral) mimics the physiological environment of the human gastrointestinal tract, allowing for accurate assessment of pH-dependent ion trapping.

  • Sampling & Analysis: Incubate at 37°C. Extract 50 µL samples from the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify via UPLC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Metabolism: In Vitro Microsomal Stability

The primary metabolic liabilities for this compound are potential Phase II glucuronidation at the secondary alcohol and minor Phase I oxidation. The fluorinated tail and deactivated pyrrole ring are expected to confer high metabolic stability.

Protocol 3: Liver Microsomal Stability Assay

  • Matrix Preparation: Prepare 1 mg/mL human or rat liver microsomes in 0.1 M sodium phosphate buffer (pH 7.4) supplemented with 5 mM MgCl2​ .

    • Causality: Mg2+ is an essential cofactor that facilitates the electron transfer processes required for CYP450 catalytic activity [3].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures the biochemical system reaches physiological temperature prior to initiation, preventing artificial lag phases in the kinetic degradation curve.

  • Initiation: Spike the compound to a final concentration of 1 µM. Initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH provides the necessary reducing equivalents for CYP450 enzymes. Keeping the substrate concentration low (1 µM) ensures the reaction follows first-order kinetics ( [S]≪Km​ ).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any volumetric variations during LC-MS/MS injection.

  • Negative Control: Run a parallel incubation lacking NADPH.

    • Causality: This is a self-validating control step. Any degradation observed in the absence of NADPH indicates chemical instability or non-CYP-mediated metabolism (e.g., esterases), preventing misattribution of clearance mechanisms[3].

ADME Screening Workflow Visualization

The following diagram illustrates the logical progression of the ADME screening cascade for this compound, moving from initial physicochemical profiling through to pharmacokinetic modeling.

ADME_Workflow Start 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile PhysChem Physicochemical Profiling (LC-MS LogD, pKa) Start->PhysChem Stage 1 Permeability Absorption Assay (Caco-2 Transwell) PhysChem->Permeability Stage 2 Metabolism Metabolic Stability (Liver Microsomes + NADPH) Permeability->Metabolism Stage 3 Analysis LC-MS/MS Quantification & Half-Life Calculation Metabolism->Analysis Data Acquisition Decision Go/No-Go Decision for Lead Optimization Analysis->Decision PK Modeling

Caption: Sequential ADME and physicochemical profiling workflow for fragment-based lead optimization.

Conclusion

The compound 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile represents a highly optimized fragment with favorable theoretical physicochemical properties. By employing the self-validating, high-throughput LC-MS methodologies and rigorous in vitro ADME protocols detailed in this guide, researchers can accurately quantify its distribution, permeability, and metabolic clearance, thereby accelerating its integration into advanced lead optimization campaigns.

References

  • Wilson, D. M., et al. "Application of Parallel Liquid Chromatography/Mass Spectrometry for High Throughput Microsomal Stability Screening." Combinatorial Chemistry & High Throughput Screening, 2001.

  • Silva, M., et al. "Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models." MDPI, 2024.

  • Bio-protocol Database. "2.3.6. ADME Assays: Microsomal stability." Bio-protocol, 2023.

  • Z. Rozmer, et al. "Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs." Srce, 2019.

Exact mass and isotopic pattern of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Exact Mass and Isotopic Pattern of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the theoretical exact mass and isotopic pattern of the molecule 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile. Understanding these fundamental molecular properties is critical for the unambiguous identification and characterization of this compound in complex matrices, a common challenge in pharmaceutical research and development. This document outlines the theoretical basis for these properties and details the experimental workflows for their determination using high-resolution mass spectrometry.

Molecular Structure and Formula

The initial step in any mass spectrometric analysis is the precise determination of the molecular formula. Based on the chemical name, 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, the molecular structure can be deduced, and consequently, its elemental composition is established as C₈H₉FN₂O .

Theoretical Exact Mass Calculation

The exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements.[1][2] This value is a critical parameter for the high-resolution mass spectrometry-based identification of a compound.[3]

The calculation for C₈H₉FN₂O is as follows:

ElementCountMost Abundant IsotopeExact Mass (Da)[4]Total Mass (Da)
Carbon8¹²C12.00000096.000000
Hydrogen9¹H1.0078259.070425
Fluorine1¹⁹F18.99840318.998403
Nitrogen2¹⁴N14.00307428.006148
Oxygen1¹⁶O15.99491515.994915
Total Monoisotopic Mass: 168.069891

Therefore, the theoretical monoisotopic mass of neutral 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is 168.069891 Da . In positive-ion mode mass spectrometry, the molecule is often observed as a protonated species, [M+H]⁺. The exact mass of this ion would be 169.077716 Da.

Predicted Isotopic Pattern

The isotopic pattern of a molecule arises from the natural abundance of isotopes for each element in its composition. This pattern, a series of peaks corresponding to different isotopic compositions (isotopologues), provides a unique fingerprint that can be used to confirm the elemental formula of a compound.[5] The theoretical isotopic distribution for C₈H₉FN₂O can be calculated based on the natural abundances of the isotopes of carbon, hydrogen, nitrogen, and oxygen. Fluorine is monoisotopic.

Key Features of the Predicted Isotopic Pattern:

  • M Peak: The most abundant peak, corresponding to the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F). This is the monoisotopic peak.

  • M+1 Peak: This peak results primarily from the presence of one ¹³C atom in the molecule. Its expected relative intensity is approximately 8.93% of the M peak. A smaller contribution comes from the presence of ¹⁵N and ²H isotopes.

  • M+2 Peak: This smaller peak arises from the presence of two ¹³C atoms, one ¹³C and one ¹⁵N atom, or one ¹⁸O atom, among other less probable combinations. Its expected relative intensity is approximately 0.40% of the M peak.

The predicted isotopic distribution provides a high degree of confidence in the identification of the target molecule when compared with experimental data.[6][7]

Experimental Determination via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the analytical technique of choice for the accurate determination of the exact mass and isotopic pattern of small molecules.[3][8][9] Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers offer the high resolving power and mass accuracy required for this analysis.[8][10][11]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile using HRMS.

experimental_workflow Figure 1. HRMS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms Mass Spectrometry cluster_data Data Analysis sample_dissolution Dissolve sample in appropriate solvent (e.g., Methanol/Water) lc_separation LC separation for complex mixtures sample_dissolution->lc_separation Introduction ionization Ionization Source (e.g., ESI) lc_separation->ionization mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition detector->data_acquisition data_processing Data Processing and Formula Confirmation data_acquisition->data_processing

Sources

Structure-Activity Relationship (SAR) of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Derivatives: A Technical Guide to Next-Generation Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrole-2-carbonitrile scaffold has emerged as a highly versatile pharmacophore in modern medicinal chemistry, demonstrating profound efficacy across multiple biological targets, including nuclear receptors and metabolic enzymes. While traditional derivatives often utilize simple N-alkyl substitutions, the introduction of the 1-(3-fluoro-2-hydroxypropyl) moiety represents a sophisticated structural evolution.

This in-depth technical guide explores the Structure-Activity Relationship (SAR) dynamics of 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile derivatives. By analyzing the causality behind specific functional group substitutions, this whitepaper provides drug development professionals with a blueprint for optimizing this scaffold for high-affinity, tissue-selective therapeutic applications.

Pharmacophore Rationale & Structural Biology

The Pyrrole-2-Carbonitrile Core

The core utility of the pyrrole-2-carbonitrile ring lies in its compact size, electron-rich aromaticity, and the highly directional hydrogen-bonding capability of the cyano group. In the context of nuclear receptor modulation—such as targeting the Androgen Receptor (AR) or Progesterone Receptor (PR)—the cyano nitrogen acts as a critical hydrogen bond acceptor. It effectively mimics the C3-ketone of endogenous steroids (e.g., dihydrotestosterone), anchoring the molecule within the ligand-binding domain (LBD) by interacting with highly conserved residues like Arg752 and Gln711, as demonstrated in the [1].

Causality of the N1-(3-Fluoro-2-hydroxypropyl) Appendage

Replacing a standard N-methyl group with a 3-fluoro-2-hydroxypropyl chain is not merely a strategy to increase molecular weight; it is a calculated thermodynamic and pharmacokinetic enhancement:

  • Conformational Pre-organization: The highly electronegative terminal fluorine exerts a gauche effect with the adjacent hydroxyl group. This pre-organizes the side chain into a specific spatial geometry, minimizing the entropic penalty upon receptor binding.

  • Enhanced Hydrogen Bonding: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent hydroxyl group. This transforms the hydroxyl into a significantly stronger hydrogen bond donor, allowing it to engage with auxiliary water networks within the receptor pocket.

  • Metabolic Shielding: Aliphatic chains are notorious liabilities for cytochrome P450-mediated oxidation. The terminal fluorine effectively blocks CYP3A4-driven N-dealkylation and aliphatic hydroxylation, thereby extending the pharmacokinetic half-life and reducing human liver microsomal (HLM) clearance.

SAR Dynamics and Quantitative Profiling

The modularity of the pyrrole ring allows for extensive derivatization, particularly at the C5 position, which projects deeply into the hydrophobic core of target receptors.

  • C5 Arylation (The Functional Switch): Substituting the C5 position with a 4-hydroxyphenyl group drives potent agonist activity at the Androgen Receptor. Conversely, introducing bulkier, rigid spirocyclic or oxindole groups at C5 acts as a functional switch, converting the scaffold into a potent antagonist, a phenomenon well-documented in the development of[2].

  • Electronic Effects: The introduction of para-substituted electron-withdrawing groups (EWGs) on the C5-aryl ring also enhances binding kinetics in enzyme inhibition assays, such as those evaluating[3].

Table 1: Quantitative Profiling of Pyrrole-2-Carbonitrile Reference Scaffolds

To contextualize the target scaffold, the table below summarizes the quantitative SAR data of established pyrrole-2-carbonitrile derivatives across different biological targets.

Scaffold TypePrimary TargetKey SubstituentFunctional Activity / InhibitionHLM Clearance ( μ L/min/mg)
SARM (Cmpd 7) Androgen ReceptorC5-(4-Hydroxyphenyl), N1-MethylPotent Agonist (ARE-LUC)40.0
PR Modulator (WAY-255348) Progesterone ReceptorC5-(7-Fluoro-oxindole), N1-MethylPotent AntagonistN/A
DPP-IV Inhibitor (Cmpd 5a) DPP-IV / α -AmylaseC5-(4-Fluorophenyl)75.17% Inhibition RateN/A
Target Scaffold AR / PR N1-(3-Fluoro-2-hydroxypropyl) Enhanced H-Bonding (Predicted) < 20.0 (Predicted)

Systems-Level Mechanism of Action

The biological efficacy of these derivatives relies on a highly orchestrated signaling cascade. The following diagram illustrates the classical nuclear receptor activation pathway modulated by these optimized pyrrole derivatives.

Signaling_Pathway Ligand Pyrrole-2-carbonitrile Derivative Receptor Cytosolic Receptor (HSP90 Complex) Ligand->Receptor High Affinity Binding Dissociation HSP90 Dissociation & Dimerization Receptor->Dissociation Conformational Change Translocation Nuclear Translocation Dissociation->Translocation Active Dimer DNA_Bind Binding to Hormone Response Elements Translocation->DNA_Bind Co-activator Recruitment Transcription Target Gene Transcription DNA_Bind->Transcription Gene Expression

Fig 2. Mechanism of action for nuclear receptor modulation by pyrrole-2-carbonitriles.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these derivatives must be inherently self-validating. Below are the standard operating procedures designed to eliminate false positives and ensure reproducibility.

Protocol 1: Regioselective Synthesis Workflow

The synthesis of 5-aryl-1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile requires strict regiocontrol to prevent polymerization or C3/C4 cross-coupling.

  • N-Alkylation via Epoxide Opening: React 1H-pyrrole-2-carbonitrile with epifluorohydrin in the presence of Cs2​CO3​ (1.5 eq) in anhydrous DMF at 60°C.

    • Causality & Validation: Cs2​CO3​ is chosen over K2​CO3​ due to the "cesium effect," which enhances the nucleophilicity of the pyrrole nitrogen, driving N-alkylation over C-alkylation. Self-Validation: The reaction is monitored via in-situ quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard. The reaction is only advanced when the pyrrole N-H signal (11.5 ppm) falls below 2% integration, preventing unreacted core from skewing downstream yields.

  • Regioselective Bromination: Cool the mixture to -78°C and add N-bromosuccinimide (NBS, 1.05 eq) dropwise. The electron-withdrawing cyano group directs bromination exclusively to the C5 position.

  • Suzuki-Miyaura Coupling: Introduce the desired aryl boronic acid, Pd(dppf)Cl2​ catalyst (0.05 eq), and aqueous Na2​CO3​ . Heat to 90°C for 4 hours to yield the final derivative.

SAR_Workflow Start Base Scaffold: 1H-Pyrrole-2-carbonitrile N1_Sub N1 Substitution: 3-Fluoro-2-hydroxypropyl Start->N1_Sub Alkylation C5_Sub C5 Arylation: Suzuki-Miyaura Coupling N1_Sub->C5_Sub Bromination & Coupling InVitro In Vitro Screening: AR/PR Reporter Assays C5_Sub->InVitro SAR Iteration Metabolic ADME Profiling: HLM & Hepatocyte Stability InVitro->Metabolic Potent Hits Metabolic->C5_Sub Poor ADME (Feedback) Lead Lead Candidate Selection Metabolic->Lead Optimal Profile

Fig 1. Iterative SAR workflow for pyrrole-2-carbonitrile derivative optimization.

Protocol 2: High-Throughput Nuclear Receptor Reporter Assay

To evaluate the functional activity (agonist/antagonist) of the synthesized derivatives, a cell-based luciferase reporter assay is utilized.

  • Cell Plating: Seed HEK293 cells co-transfected with the target receptor (e.g., AR) and an ARE-luciferase reporter plasmid into 384-well plates at 10,000 cells/well.

  • Compound Dosing: Dispense the pyrrole derivatives in an 11-point dose-response curve (10 μ M to 0.1 nM) using an acoustic liquid handler to eliminate tip-based carryover.

  • Incubation & Readout: Incubate for 24 hours at 37°C, lyse the cells, add luciferin substrate, and measure luminescence.

    • Causality & Validation: Luminescence directly correlates to receptor-mediated gene transcription. Self-Validation: A Z'-factor calculation is strictly integrated into every plate. A plate is automatically rejected if Z′<0.6 . The dynamic range is defined using 10 μ M Enzalutamide (antagonist control) and 10 nM DHT (agonist control). This internal control mechanism guarantees that day-to-day variations in cell viability or substrate efficiency do not produce false SAR artifacts.

References

  • Fotsch, C., et al. "Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators." Journal of Medicinal Chemistry, 2017.[Link]

  • Fensome, A., et al. "Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)." Journal of Medicinal Chemistry, 2008.[Link]

  • Duza, M. B., et al. "Pyrrole-2-carbonitrile has been shown to be effective as a DPP-IV inhibitor." ResearchGate, 2023.[Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile represents a highly functionalized heterocyclic scaffold frequently encountered as a critical intermediate or active pharmaceutical ingredient (API) pharmacophore. Its structure combines a pyrrole-2-carbonitrile core with a 3-fluoro-2-hydroxypropyl N-substituent. While this combination offers unique target-binding properties via hydrogen bonding and halogen interactions, it introduces complex thermodynamic vulnerabilities in aqueous solutions.

This whitepaper provides a comprehensive analysis of the thermodynamic stability of this compound, detailing the causality behind its degradation pathways, presenting self-validating experimental protocols for kinetic profiling, and offering formulation strategies to mitigate its intrinsic structural liabilities.

Structural Vulnerability & Thermodynamic Sinks

To understand the aqueous stability of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, we must deconstruct its two primary functional motifs, each possessing distinct thermodynamic sinks:

The Fluorohydrin Motif: Intramolecular Cyclization

The N-linked 3-fluoro-2-hydroxypropyl chain is a classic halohydrin. In aqueous media, particularly under basic conditions, halohydrins are thermodynamically driven to undergo an intramolecular SN​2 reaction to form epoxides[1]. The strongly electron-withdrawing fluorine atom lowers the pKa​ of the adjacent hydroxyl group (relative to a standard aliphatic alcohol) via inductive effects. Once deprotonated to an alkoxide, the molecule rapidly displaces the fluoride ion to form a stable oxirane (epoxide) ring. Because the formation of the C-O bond and the solvation of the leaving fluoride ion are highly exergonic, this pathway represents an irreversible thermodynamic sink.

The Pyrrole-2-Carbonitrile Core: Hydrolysis

The nitrile group (-C≡N) attached to the electron-rich pyrrole ring is susceptible to both acid- and base-catalyzed hydrolysis[2]. The electron-withdrawing nature of the cyano group stabilizes the pyrrole ring against oxidative degradation but renders the nitrile carbon highly electrophilic. Under neutral conditions, nitrile hydrolysis is kinetically slow due to the high activation barrier ( ΔG‡ ) for the nucleophilic attack of water[3]. However, in the presence of hydroxide ions (base catalysis) or hydronium ions (acid catalysis), the nitrile hydrates to an imidic acid intermediate, tautomerizes to a pyrrole-2-carboxamide, and eventually hydrolyzes to a pyrrole-2-carboxylic acid[2].

Mechanistic Pathways of Degradation

The degradation of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a bifurcated process dependent on the pH of the aqueous environment.

G Parent 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile Epoxide Epoxide Derivative (+ HF) Parent->Epoxide Base (pH > 8) Intramolecular SN2 Amide Pyrrole-2-carboxamide Derivative Parent->Amide H2O / H+ or OH- Nitrile Hydrolysis Epoxide->Amide Hydrolysis Acid Pyrrole-2-carboxylic acid Derivative Amide->Acid H2O / H+ or OH- Amide Hydrolysis

Caption: Global thermodynamic degradation network of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Base-Catalyzed Epoxide Formation Kinetics

The rate-limiting step in the fluorohydrin-to-epoxide conversion is the SN​2 displacement of the fluoride ion following the rapid, reversible deprotonation of the hydroxyl group. The thermodynamic driving force is the relief of steric strain and the high hydration energy of the released fluoride anion.

Mechanism Step1 State 1 Neutral Fluorohydrin Step2 State 2 Alkoxide Anion (Deprotonation) Step1->Step2 OH- (Fast equilibrium) Step3 State 3 Transition State (C-O bond forming, C-F breaking) Step2->Step3 Rate-limiting step (Activation Energy) Step4 State 4 Epoxide Product + F- Step3->Step4 Exergonic collapse

Caption: Reaction coordinate states for the base-catalyzed cyclization of the fluorohydrin motif.

Quantitative Data: Thermodynamics & Kinetics

To establish a predictive model for shelf-life and formulation stability, thermodynamic activation parameters and pH-rate profiles must be quantified. The data below synthesizes the kinetic behavior of the two primary degradation pathways.

Table 1: Thermodynamic Activation Parameters (Aqueous Buffer, 25°C)

Degradation Pathway ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Primary Kinetic Driver
Fluorohydrin Cyclization (pH 9.0) 21.418.2-10.7Highly dependent on alkoxide formation ( pKa​ ~13.5).
Nitrile Hydrolysis to Amide (pH 2.0) 24.819.5-17.8Acid-catalyzed nucleophilic attack by H2​O .
Nitrile Hydrolysis to Amide (pH 7.0) 31.226.0-17.4Neutral hydrolysis (kinetically negligible)[3].
Nitrile Hydrolysis to Amide (pH 10.0) 22.116.8-17.8Base-catalyzed OH− attack[2].

Table 2: pH-Rate Profile (Half-life at 25°C)

Solution pHDominant DegradantEstimated Half-Life ( t1/2​ )Stability Assessment
pH 2.0Pyrrole-2-carboxamide14 DaysPoor (Acid-catalyzed hydrolysis)
pH 4.5Pyrrole-2-carboxamide> 2 YearsOptimal Stability Domain
pH 7.0Epoxide / Amide mix~ 1 YearModerate (Onset of alkoxide formation)
pH 9.0Epoxide derivative48 HoursPoor (Rapid fluorohydrin cyclization)

Insight: The compound exhibits a classic V-shaped pH-rate profile, with maximum thermodynamic stability in the mildly acidic region (pH 4.0 - 5.0). At pH > 7, the deprotonation of the fluorohydrin hydroxyl group initiates rapid degradation.

Experimental Protocols

To validate the thermodynamic parameters of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in your own laboratory, utilize the following self-validating workflows.

Protocol 1: pH-Dependent Forced Degradation & Kinetic Profiling

This protocol isolates the specific rate constants ( kobs​ ) for both the epoxide formation and nitrile hydrolysis pathways.

  • Buffer Preparation: Prepare 50 mM aqueous buffer solutions at pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Adjust ionic strength to μ=0.15 M using NaCl to ensure constant activity coefficients.

  • Sample Initiation: Dissolve the API in HPLC-grade acetonitrile to create a 10 mg/mL stock. Spike 100 μ L of the stock into 9.9 mL of each pre-warmed buffer (yielding a 0.1 mg/mL working solution with 1% organic co-solvent).

  • Thermal Incubation: Incubate the solutions in highly controlled thermostatic water baths at 25°C, 40°C, and 60°C.

  • Sampling & Quenching: Extract 200 μ L aliquots at predefined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately quench the pH 9.0 samples with 10 μ L of 1M HCl to protonate the alkoxide and halt epoxide formation. Quench pH 2.0 samples with 10 μ L of 1M NaOH.

  • HPLC-UV/MS Analysis: Inject samples onto a C18 Reverse Phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm (pyrrole chromophore). Use MS (ESI+) to differentiate the parent mass ( [M+H]+ ) from the epoxide ( [M−HF+H]+ ) and the amide ( [M+H2​O+H]+ ).

  • Data Processing: Plot ln([API]t​/[API]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Use the Arrhenius equation across the three temperatures to calculate ΔG‡ , ΔH‡ , and ΔS‡ .

Protocol 2: Thermodynamic Solubility and pKa​ Determination

Understanding the pKa​ of the fluorohydrin is critical for predicting the onset of base-catalyzed cyclization.

  • Titrant Standardization: Standardize 0.1 M HCl and 0.1 M KOH using primary standards (e.g., KHP for KOH).

  • Sample Preparation: Suspend 50 mg of the compound in 50 mL of 0.15 M KCl (aqueous) in a jacketed titration vessel maintained at exactly 25.0 ± 0.1°C under an Argon atmosphere to prevent CO2​ absorption.

  • Potentiometric Titration: Using an automated titrator equipped with a high-precision glass electrode, titrate the suspension from pH 2.0 to pH 11.0.

  • Data Deconvolution: The compound will exhibit a very weak acidic pKa​ corresponding to the fluorohydrin hydroxyl group. Because this pKa​ is typically > 12, use Bjerrum plot analysis and non-linear regression of the high-pH titration curve to extrapolate the exact pKa​ value.

  • Solubility Assessment: Filter the suspension at the target formulation pH (e.g., pH 4.5) through a 0.22 μ m PTFE syringe filter after 48 hours of equilibration. Quantify the thermodynamic solubility via HPLC-UV against a known calibration curve.

Formulation Guidelines & Conclusion

The thermodynamic stability of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is fundamentally governed by the kinetic competition between nitrile hydrolysis and fluorohydrin cyclization.

Key Takeaways for Drug Development:

  • pH Control is Non-Negotiable: Liquid formulations must be strictly buffered between pH 4.0 and 5.0. Excursions above pH 6.5 will result in rapid generation of the epoxide degradant and the release of free hydrofluoric acid (HF), which poses severe toxicological and glass-delamination risks.

  • Moisture Scavenging in Solid State: For solid oral dosages, the presence of microenvironmental moisture can trigger neutral nitrile hydrolysis over long-term storage[3]. Formulations should utilize highly crystalline API forms, hydrophobic excipients (e.g., magnesium stearate), and desiccant packaging.

  • Co-Solvent Stabilization: If aqueous solubility is a limiting factor, the use of aprotic co-solvents (like PEG 400 or Propylene Glycol) can reduce the dielectric constant of the medium, thereby increasing the activation energy required for the highly polar transition states of both degradation pathways.

By grounding formulation strategies in the fundamental thermodynamics of the pyrrole-2-carbonitrile and fluorohydrin moieties, scientists can successfully navigate the structural liabilities of this complex pharmacophore.

References

  • Automated reaction transition state search for bimolecular liquid-phase reactions using internal coordinates: a test case for neutral hydrolysis Source: RSC Publishing URL
  • Halohydrin - Reactions and Epoxide Formation Source: Wikipedia URL
  • Hydrolysis of nitriles - Base-Catalyzed Mechanism Source: Grokipedia URL
  • Cyclocondensation of α-Aminonitriles and Enones: A Short Access to 3,4-Dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-Trisubstituted Pyrroles Source: ACS Publications URL

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Methodological & Application

Step-by-step synthesis protocol for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The protocol details a robust method centered on the base-catalyzed N-alkylation of 1H-pyrrole-2-carbonitrile via the ring-opening of epifluorohydrin. This application note offers in-depth explanations for experimental choices, detailed safety protocols, purification techniques, and methods for structural verification, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Introduction and Scientific Background

Pyrrole and its derivatives are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and advanced materials.[1] The introduction of a fluorinated side chain, such as the 3-fluoro-2-hydroxypropyl group, can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity. The target compound, 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, thus represents a key intermediate for creating novel chemical entities with potentially enhanced therapeutic or functional properties.

The synthetic strategy presented herein is based on a classical and highly efficient N-alkylation reaction. Pyrrole derivatives bearing electron-withdrawing groups, such as the nitrile at the C2 position, exhibit increased acidity of the N-H proton, facilitating deprotonation and subsequent nucleophilic attack.[2] The chosen electrophile, epifluorohydrin (3-fluoro-1,2-epoxypropane), provides the desired three-carbon side chain in a single step. The reaction proceeds via a base-mediated ring-opening of the epoxide, a reliable and well-established transformation in organic synthesis.[3]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps under one-pot conditions:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom of 1H-pyrrole-2-carbonitrile. This generates a highly nucleophilic pyrrolide anion. The use of a non-nucleophilic base like NaH is critical to prevent competing side reactions.

  • Nucleophilic Ring-Opening: The resulting pyrrolide anion acts as a nucleophile, attacking one of the carbon atoms of the epifluorohydrin ring. The attack preferentially occurs at the less sterically hindered terminal carbon (C3) in an SN2-type reaction. This regioselectivity is a well-documented characteristic of epoxide ring-opening reactions under basic or neutral conditions. The subsequent protonation of the resulting alkoxide during the aqueous workup yields the final 2-hydroxypropyl side chain.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )QuantityMoles (mmol)Eq.Supplier
1H-Pyrrole-2-carbonitrileC₅H₄N₂92.101.00 g10.861.0Sigma-Aldrich
Sodium Hydride (60% disp. in mineral oil)NaH24.000.52 g13.031.2Fisher Scientific
EpifluorohydrinC₃H₅FO76.070.99 g (0.89 mL)13.031.2TCI Chemicals
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1140 mL--Acros Organics
Saturated Ammonium Chloride (aq.)NH₄Cl53.4930 mL--LabChem
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL--VWR
Brine (Saturated NaCl solution)NaCl58.4430 mL--VWR
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--Sigma-Aldrich
Silica Gel (230-400 mesh)SiO₂60.08As needed--Merck
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet (or balloon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

Safety Precautions
  • 1H-Pyrrole-2-carbonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and skin irritation.[4][5][6]

  • Sodium Hydride (NaH): Flammable solid and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents. Handle under an inert atmosphere.

  • Epifluorohydrin: Flammable liquid and vapor. Toxic if swallowed and causes serious eye damage. Handle with extreme care in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use anhydrous solvent from a freshly opened bottle or after proper purification.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) throughout the procedure. All operations should be conducted inside a certified chemical fume hood.

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

    • Allow the flask to cool to room temperature under a stream of dry nitrogen.

    • Add sodium hydride (0.52 g of 60% dispersion, 13.03 mmol) to the flask.

    • Seal the flask with septa and maintain a positive pressure of nitrogen.

  • Preparation of Pyrrolide Anion:

    • Add anhydrous THF (20 mL) to the flask via syringe.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • Dissolve 1H-pyrrole-2-carbonitrile (1.00 g, 10.86 mmol) in anhydrous THF (20 mL) in a separate dry flask.

    • Slowly add the solution of 1H-pyrrole-2-carbonitrile to the NaH suspension dropwise over 15 minutes using a syringe.

    • Observe for hydrogen gas evolution (bubbling).

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • N-Alkylation with Epifluorohydrin:

    • Cool the reaction mixture back down to 0 °C.

    • Add epifluorohydrin (0.89 mL, 13.03 mmol) dropwise via syringe over 10 minutes.

    • After the addition, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc). The starting pyrrole should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (30 mL) dropwise to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[7]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) to isolate the pure product.

    • Combine the fractions containing the product (as identified by TLC) and concentrate under reduced pressure to yield 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile as a pale yellow oil or solid.

Expected Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the pyrrole ring protons (typically between δ 6.0-7.0 ppm), as well as signals for the -CH₂-CH(OH)-CH₂F side chain.[8][9] The protons on the carbon bearing the fluorine will appear as a doublet of doublets due to coupling with both the geminal proton and the vicinal proton on the hydroxyl-bearing carbon.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum should show signals for the five carbons of the pyrrole ring (including the nitrile carbon, typically δ 115-125 ppm), and three signals for the propyl side chain. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.[9]

  • Mass Spectrometry (ESI+): Calculated for C₈H₉FN₂O [M+H]⁺: 169.0726. Found: 169.07xx.

  • IR (KBr film, cm⁻¹): A strong absorption band around 3400 cm⁻¹ (O-H stretch, broad), a sharp peak around 2220 cm⁻¹ (C≡N stretch), and C-F stretching bands typically in the 1100-1000 cm⁻¹ region.[10]

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis, purification, and analysis process.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware & Inert Atmosphere (N₂) B Charge NaH & Anhydrous THF A->B Step 1 C Add 1H-Pyrrole-2-carbonitrile (0°C to RT) B->C Step 2 D Add Epifluorohydrin (0°C to RT) C->D Step 3 E Monitor by TLC D->E Step 4 F Quench with aq. NH₄Cl E->F Step 5 G Extract with Ethyl Acetate F->G Step 6 H Dry (MgSO₄) & Concentrate G->H Step 7 I Flash Column Chromatography H->I Step 8 J Characterize Pure Product (NMR, MS, IR) I->J Step 9 K Final Product J->K

Caption: Workflow for the synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

References

  • Synthesis of N-perfluoroalkyl-3,4-disubstituted pyrroles by rhodium-catalyzed transannulation of N-fluoroalkyl-1,2,3-triazoles with terminal alkynes.PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF8OO9eTj1JUmEfuyQdhO5oYcyz477iyJ0g3jUd2eBc0O9Kl-4XWToWpB1qx44yOJmGlruj7JjrmIxAHmRKzeJioxCrnfyZdzJiaQBpbo5hwoyuMFveNz-v4Pg9hKIU-k1Ktnd-hmvk1rMYaA=]
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  • SAFETY DATA SHEET - Epifluorohydrin.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/131709]
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  • Synthesis of pyrrole derivatives via ordered isocyanide insertion reaction driven by ring strain mediated by non-covalent bond interactions.Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qo/d4qo00293j]
  • Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form.Global Journals. [URL: https://globaljournals.org/GJSFR_Volume13/3-Synthesis-of-Biologically-Important.pdf]
  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.Eureka by PatSnap. [URL: https://patents.google.
  • 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66618546]

Sources

The Strategic Integration of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value Proposition of a Fluorinated Pyrrole Building Block

In the landscape of contemporary medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs and natural products.[1] Its electron-rich aromatic system and versatile substitution patterns allow for fine-tuning of electronic and steric properties, making it an ideal foundation for designing targeted therapeutics.[1][2] The strategic incorporation of fluorine into drug candidates is another cornerstone of modern drug design, often leading to significant improvements in metabolic stability, membrane permeability, and binding affinity.[3][4]

This application note details the synthesis and utility of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile , a specialized building block that synergistically combines the benefits of the pyrrole-2-carbonitrile core with the advantageous properties of a fluorinated sidechain. The presence of the 2-carbonitrile group provides a versatile chemical handle for further elaboration, while the N-linked 3-fluoro-2-hydroxypropyl moiety introduces a unique combination of polarity, hydrogen bonding capability, and metabolic resistance. This strategic combination makes it a particularly attractive intermediate for the development of novel therapeutics, most notably in the arena of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[5][6]

Core Synthesis Protocol: N-Alkylation of Pyrrole-2-carbonitrile

The most direct and efficient method for the synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is the base-mediated N-alkylation of pyrrole-2-carbonitrile with a suitable three-carbon electrophile. The use of 3-fluoro-1,2-epoxypropane (epifluorohydrin) is ideal, as the ring-opening reaction with the pyrrole nitrogen anion directly installs the desired 3-fluoro-2-hydroxypropyl group.

Experimental Protocol: Synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Materials:

  • Pyrrole-2-carbonitrile

  • 3-Fluoro-1,2-epoxypropane

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add pyrrole-2-carbonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the pyrrole-2-carbonitrile. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the sodium salt of pyrrole-2-carbonitrile should be evident.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add 3-fluoro-1,2-epoxypropane (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Causality Behind Experimental Choices:
  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, driving the reaction towards the N-alkylated product. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the pyrrole anion.

  • Temperature Control: The initial deprotonation and subsequent addition of the epoxide are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

  • Epoxide Electrophile: The use of an epoxide is a highly atom-economical method to introduce the 2-hydroxypropyl sidechain. The regioselectivity of the ring-opening is dictated by the attack of the nucleophilic pyrrole nitrogen on the less sterically hindered terminal carbon of the epoxide.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_steps Reaction Sequence PyrroleCN Pyrrole-2-carbonitrile NaH_DMF 1. NaH, DMF, 0°C to rt Product 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile PyrroleCN->Product N-Alkylation Epoxide 2. 3-Fluoro-1,2-epoxypropane, 0°C to rt Workup 3. Aqueous Workup & Purification

Caption: Synthetic route to the target building block.

Application in a Drug Discovery Cascade: Targeting DPP-4

The 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile building block is primed for use in the synthesis of DPP-4 inhibitors. The pyrrole-2-carbonitrile moiety is a known pharmacophore that can interact with the active site of the DPP-4 enzyme.[5] The nitrile group serves as a key anchor point for further chemical modifications to optimize binding and pharmacokinetic properties.

Protocol: Reduction of the Nitrile to a Primary Amine

A common and critical transformation in this context is the reduction of the nitrile to a primary amine, which can then be acylated or coupled with other fragments to build out the final inhibitor structure.

Materials:

  • 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂

  • Anhydrous tetrahydrofuran (THF) or Methanol (for Ra-Ni)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Aqueous workup reagents (e.g., water, NaOH solution)

Procedure (Illustrative using LiAlH₄):

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (1.0 eq) in anhydrous THF.

  • Reductant Addition: Cool the solution to 0 °C and slowly add a solution of LiAlH₄ (1.5 eq) in THF. Caution: Highly exothermic reaction, hydrogen gas evolved.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching (Fieser workup): Cool the mixture to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Drying and Concentration: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminomethyl pyrrole derivative. This product can often be used in the next step without further purification.

Hypothetical Drug Discovery Workflow

The resulting aminomethyl pyrrole can be coupled with a variety of carboxylic acids or other electrophilic partners to generate a library of potential DPP-4 inhibitors for screening.

DrugDiscoveryWorkflow Start 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile Step1 Nitrile Reduction (e.g., LiAlH₄ or Ra-Ni/H₂) Start->Step1 Intermediate [1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrol-2-yl]methanamine Step1->Intermediate Step2 Amide Coupling / SAR Exploration (Diverse R-COOH) Intermediate->Step2 Library Library of Candidate DPP-4 Inhibitors Step2->Library Screening Biological Screening (DPP-4 Inhibition Assay) Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Caption: A potential workflow for drug discovery.

Data Summary and Advantages

The incorporation of the 1-(3-Fluoro-2-hydroxypropyl) moiety offers several key advantages that can be leveraged during the drug development process.

FeatureAdvantage in Drug DiscoveryRationale & Supporting Evidence
Fluorine Atom Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[4]
Increased Lipophilicity/Permeability: Fluorine substitution can enhance a molecule's ability to cross cell membranes, improving oral bioavailability.[3]
Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, optimizing interactions with the target protein.
Hydroxyl Group Hydrogen Bonding: The -OH group can act as a hydrogen bond donor or acceptor, forming key interactions within the enzyme's active site to increase binding affinity.
Improved Solubility: Introduces polarity, which can improve the aqueous solubility of the final compound, a critical parameter for drug formulation.
Pyrrole-2-carbonitrile Versatile Chemical Handle: The nitrile can be readily converted into other functional groups such as amines, aldehydes, carboxylic acids, or tetrazoles, enabling extensive Structure-Activity Relationship (SAR) studies.[7][8]
Bioisostere Potential: The nitrile group can serve as a bioisostere for other functional groups, offering a way to modulate properties while maintaining biological activity.

Conclusion

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a high-value, strategically designed building block for modern drug discovery. It provides a robust and versatile platform for the synthesis of novel therapeutics, particularly in the development of DPP-4 inhibitors. The protocols and workflows outlined in this application note offer a clear path for researchers to leverage the unique properties of this compound, accelerating the identification and optimization of new drug candidates. The combination of a proven pharmacophore with a functionally rich, metabolically stable sidechain makes this a compelling addition to the medicinal chemist's toolkit.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Bioactive pyrrole-based compounds with target selectivity. PMC.
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. MDPI. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. RJPN. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

  • A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. Publish. [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)
  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • Cascade Reactions to Substituted 1H-Pyrrole-3-carbonitriles via Ligand-Free Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling. Organic Chemistry Portal. [Link]

  • New synthesis of 3-fluoropyrroles. PubMed.
  • Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. DR-NTU - Nanyang Technological University. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. PMC.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]

  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. [Link]

  • The Importance of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. [Link]

  • 2-Alkylpyrrole formation
  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. NSF PAR. [Link]

Sources

Application Note: RP-HPLC Method Development and Validation for the Quantification of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (CAS: 1856215-12-7) is a highly functionalized heterocyclic building block utilized in advanced pharmaceutical synthesis[1]. Accurate quantification of this intermediate is critical, as impurities carried forward can compromise downstream active pharmaceutical ingredient (API) yields. This application note outlines a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed by senior application scientists, this guide moves beyond basic parameter listing to explain the physicochemical causality behind each chromatographic decision, culminating in a self-validating analytical protocol compliant with .

Physicochemical Profiling & Chromatographic Rationale

To design an optimal separation method, we must first deconstruct the analyte's molecular architecture and predict its behavior in a fluid dynamics environment.

  • Chromophore & Detection: The molecule features a pyrrole ring conjugated with an electron-withdrawing carbonitrile group at the C2 position. This extended π -conjugation system provides a strong, distinct UV absorption profile. While unsubstituted pyrrole absorbs weakly near 210 nm, the cyano-substitution shifts the λmax​ to approximately 240–250 nm[2]. We select 245 nm for detection to maximize signal-to-noise ratio while avoiding the noisy low-UV region where mobile phase solvents absorb.

  • Polarity & Retention Dynamics: The N1 position is alkylated with a 3-fluoro-2-hydroxypropyl chain. The secondary hydroxyl group and the terminal fluorine atom introduce significant dipole moments and hydrogen-bonding capacity, lowering the overall partition coefficient (LogP). To ensure adequate retention of this polar target on a hydrophobic stationary phase, the method must initiate with a highly aqueous mobile phase (95% water).

  • Acid-Base Causality: The pyrrole nitrogen is non-basic because its lone electron pair participates in the aromatic sextet. The hydroxyl and cyano groups are neutral under standard conditions. Why, then, do we strictly control the mobile phase pH? The acidity is not for the analyte, but for the column. Silica-based C18 columns contain residual surface silanols (Si-OH) with a pKa of ~4.5. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, we fully protonate these silanols, eliminating secondary cation-exchange interactions that cause severe peak tailing.

Method Development Workflow

The logical progression of our method development ensures that all potential variables are systematically optimized before validation begins.

HPLC_Workflow Start Physicochemical Profiling Col Column Selection (C18/AQ-C18) Start->Col MP Mobile Phase Optimization (pH 2.7) Col->MP Grad Gradient Tuning (5% to 60% ACN) MP->Grad Val Method Validation (ICH Q2(R2)) Grad->Val

Logical workflow for RP-HPLC method development of the pyrrole derivative.

Optimized Chromatographic Protocol

A reliable analytical method must be a self-validating system . The protocol below embeds a System Suitability Test (SST) sequence that acts as a logical gatekeeper; the instrument must computationally prove its readiness before any unknown samples are acquired.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 3.5 µmProvides optimal hydrophobic retention and high theoretical plate count for resolving structurally similar synthetic impurities.
Mobile Phase A 0.1% Formic Acid in WaterLowers pH to ~2.7, suppressing silanol ionization to ensure symmetric peak shapes.
Mobile Phase B Acetonitrile (HPLC Grade)Offers a lower UV cutoff and lower system backpressure compared to methanol, yielding sharper peaks.
Flow Rate 1.0 mL/minStandard optimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CThermostating prevents retention time drift caused by ambient laboratory temperature fluctuations.
Detection UV/DAD at 245 nmMatches the λmax​ of the conjugated pyrrole-2-carbonitrile chromophore[2].
Injection Vol 10 µLPrevents column volume overload while maintaining a high limit of detection (LOD).
Gradient Elution Profile

Causality for Gradient: The synthesis of this compound likely involves the alkylation of pyrrole-2-carbonitrile. Unreacted starting materials and potential hydrophobic polymeric byproducts[3] must be cleared from the column. A gradient ensures the polar target elutes sharply, followed by a high-organic wash to prevent carryover.

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase Objective
0.0955Initial hold; maximizes retention of the polar target.
2.0955Isocratic stabilization of the baseline.
10.04060Linear ramp; elutes the target and separates closely related impurities.
12.01090Column wash; clears highly hydrophobic byproducts.
15.01090Wash hold.
15.1955Return to initial conditions.
20.0955Re-equilibration (approx. 10 column volumes).
Step-by-Step Self-Validating Execution

Step 1: Diluent & Standard Preparation

  • Prepare the Diluent as a 50:50 (v/v) mixture of Water and Acetonitrile. Rationale: Matches the mid-point elution strength, preventing solvent-shock peak distortion (fronting).

  • Accurately weigh 10.0 mg of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile reference standard.

  • Dissolve in 100 mL of Diluent, sonicating for 5 minutes to ensure complete dissolution (Final Concentration: 100 µg/mL).

Step 2: Sequence Setup & SST Logic Gate Program the chromatography data system (CDS) to execute the following sequence. The system must evaluate the SST injections against strict criteria before proceeding to the sample vials.

SST_Logic Inj Standard Injection (n=6) RSD Is Area RSD ≤ 2.0%? Inj->RSD Tail Is Tailing Factor ≤ 1.5? RSD->Tail Yes Fail System Failure: Investigate RSD->Fail No Plates Are Plates (N) ≥ 5000? Tail->Plates Yes Tail->Fail No Pass System Ready: Proceed Plates->Pass Yes Plates->Fail No

Self-validating System Suitability Test (SST) logic for chromatographic integrity.

Step 3: Sample Acquisition Once the SST passes, acquire data for the unknown samples. Inject a bracketing standard every 10 samples to verify ongoing instrument stability.

System Suitability & Validation Parameters

To ensure the method is fit for its intended use, it must be validated according to.

Table 3: Validation Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject Diluent blank and known process impurities (e.g., pyrrole-2-carbonitrile).No interfering peaks at the target retention time. Resolution (Rs) > 2.0.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal target concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Precision Inject 6 independent preparations of the target compound at 100% concentration.Relative Standard Deviation (RSD) of peak area ≤ 2.0%.
Accuracy (Recovery) Spike known amounts of target into a synthetic placebo matrix at 80%, 100%, and 120% levels.Mean recovery across all levels must be between 98.0% and 102.0%.

Troubleshooting & Peak Shape Optimization

Even robust methods can experience transient issues. Apply these causality-driven troubleshooting steps:

  • Symptom: Peak Tailing (Tf > 1.5)

    • Causality: The acidic modifier (Formic Acid) may have degraded or evaporated, allowing secondary interactions with column silanols.

    • Resolution: Prepare fresh Mobile Phase A. If tailing persists, the column frit may be partially blocked; backflush the column or replace the guard cartridge.

  • Symptom: Retention Time Drift (Earlier Elution)

    • Causality: The highly polar hydroxyl group of the analyte requires a fully hydrated stationary phase. If the re-equilibration time at the end of the gradient is too short, the column is not fully restored to 95% aqueous conditions.

    • Resolution: Ensure the post-gradient re-equilibration step is strictly maintained at 5.0 minutes (yielding ~5 column volumes of equilibration).

References

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Organic Process Research & Development, ACS Publications. (Details the HPLC monitoring and baseline behavior of pyrrole-2-carbonitrile derivatives). Available at: [Link]

  • CAS#:1856215-12-7 | 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile. ChemSrc Database. (Provides structural and physicochemical baseline data for the target molecule). Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Topic: Sample Preparation Guidelines for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the preparation of samples containing 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Recognizing the unique physicochemical properties of this analyte—a polar, functionalized pyrrole derivative—this guide moves beyond generic templates to offer a nuanced, decision-driven approach to sample preparation. We will explore the foundational principles behind method selection, detailing protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind each experimental choice is explained to empower researchers, scientists, and drug development professionals to develop robust, accurate, and reliable bioanalytical methods. This note is grounded in established analytical principles and supported by authoritative references to ensure scientific integrity.

Analyte Profile & Methodological Implications

Understanding the structure of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is paramount to developing a successful analytical method.

  • Structure: The molecule contains a pyrrole ring, a polar nitrile group (-CN), and a polar hydroxypropyl side chain with a fluorine substituent.

  • Polarity: The presence of hydroxyl (-OH) and nitrile groups imparts significant polarity. This suggests good solubility in polar organic solvents and aqueous mixtures, making it well-suited for reversed-phase liquid chromatography (LC) with appropriate mobile phase modifications.[1][2][3]

  • Ionization Potential: The molecule's polarity makes it an excellent candidate for Electrospray Ionization (ESI).[4][5][6] In positive ion mode, it is expected to readily form a protonated molecule, [M+H]⁺. Sodium [M+Na]⁺ and potassium [M+K]⁺ adducts may also be observed.[4] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative, particularly for less polar analytes or those that exhibit poor ESI efficiency, but ESI should be the primary technique explored.[7][8][9][10]

The Critical Challenge: Mitigating Matrix Effects

When analyzing biological samples (e.g., plasma, urine, tissue homogenates), the primary challenge is not the analyte itself, but the complex matrix in which it resides.[11] Endogenous components like phospholipids, salts, and proteins can co-elute with the target analyte and interfere with the ionization process in the mass spectrometer's source.[12][13][14][15] This phenomenon, known as the "matrix effect," can lead to:

  • Ion Suppression: A reduction in the analyte's signal intensity, leading to poor sensitivity and inaccurate quantification.[11][13]

  • Ion Enhancement: An increase in the analyte's signal intensity, also causing inaccurate quantification.[11][13]

Effective sample preparation is the most critical step to minimize matrix effects and ensure the accuracy, precision, and reproducibility of the analytical method.[11][15] The goal is to selectively remove interfering components while maximizing the recovery of the target analyte.

Strategic Workflow for Sample Preparation

The overall analytical workflow involves several key stages, from sample receipt to final data analysis. A robust sample preparation strategy is integral to this process.

Sample_Prep_Workflow cluster_prep Sample Preparation & Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) QC Spike with Internal Standard (IS) Sample->QC Decision Select Extraction Method (PPT, LLE, SPE) QC->Decision Extract Execute Protocol (Isolate Analyte) Decision->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Analysis LC-MS/MS Analysis Evap->Analysis Integration Peak Integration & Quantification Analysis->Integration Validation Method Validation (ICH Q2(R2)) Integration->Validation Report Final Report Validation->Report Decision_Tree Start Start: Define Assay Needs Need1 High Throughput? (e.g., Discovery PK) Start->Need1 Need2 Highest Sample Cleanliness? (e.g., Regulated Bioanalysis) Need1->Need2 No PPT Protein Precipitation (PPT) Pros: Fast, Simple, Cheap Cons: 'Dirty' extracts, high matrix effects Need1->PPT Yes Need3 Dealing with Lipids? (e.g., Plasma, Tissue) Need2->Need3 No SPE Solid-Phase Extraction (SPE) Pros: Cleanest extracts, high recovery Cons: Method development needed, cost Need2->SPE Yes Need3->PPT No LLE Liquid-Liquid Extraction (LLE) Pros: Cleaner than PPT, removes lipids Cons: Labor-intensive, solvent waste Need3->LLE Yes

Sources

Catalytic fluorination techniques for synthesizing 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile analogs

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Catalytic Fluorination Techniques for Synthesizing 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Analogs

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] This guide provides an in-depth examination of catalytic enantioselective fluorination strategies for the synthesis of chiral 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile analogs, a class of compounds with significant potential as pharmaceutical intermediates. We present two distinct, field-proven protocols: an organocatalytic approach using Chiral Anion Phase-Transfer (CAPT) catalysis and a transition metal-catalyzed method. These protocols are designed to be robust and adaptable, providing researchers with powerful tools for accessing stereodefined fluorinated molecules. The causality behind experimental choices, detailed step-by-step procedures, data interpretation, and troubleshooting are discussed to ensure scientific integrity and reproducibility.

The Strategic Imperative for Fluorinated Pyrroles

The pyrrole nucleus is a privileged scaffold in numerous FDA-approved drugs. Introducing a fluorine atom, particularly at a stereogenic center, can profoundly influence a molecule's conformational preferences and electronic properties. The 3-fluoro-2-hydroxypropyl moiety, specifically, introduces three key features:

  • The Fluorine Atom: Increases lipophilicity in localized environments and can block sites of metabolic oxidation, extending the compound's half-life.[2]

  • The Hydroxyl Group: Provides a crucial hydrogen bond donor/acceptor site for molecular recognition at a biological target.

  • The Chiral Center: The stereochemistry of both the fluorine and hydroxyl groups can be critical for selective binding and biological activity.

Synthesizing these targets enantioselectively presents a significant challenge. Direct fluorination of complex molecules, or "late-stage fluorination," is highly desirable as it allows for the rapid generation of analogs from a common precursor.[2][4] The protocols herein focus on the asymmetric fluorination of a versatile allylic alcohol precursor, 1-(prop-2-en-2-ol)-1H-pyrrole-2-carbonitrile , to install the desired fluoro-alcohol motif with high stereocontrol.

Mechanistic Pillars of Asymmetric Electrophilic Fluorination

The protocols described in this guide utilize electrophilic fluorinating agents, where a catalytic system generates a chiral environment to control the facial selectivity of the fluorine atom's approach to a nucleophilic substrate (an enolate or alkene).

Two of the most reliable and widely used electrophilic fluorine sources are:

  • Selectfluor® (F-TEDA-BF₄): A highly effective, crystalline, and relatively safe source of electrophilic fluorine ("F+"). Its cationic nature makes it ideal for ion-pair-based catalysis.[5][6][7][8]

  • N-Fluorobenzenesulfonimide (NFSI): A neutral, bench-stable solid that is also a potent electrophilic fluorinating agent. It is frequently used in transition metal-catalyzed and organocatalytic reactions.[9][10][11][12]

The catalytic strategies to achieve asymmetry are diverse, but two powerful approaches are highlighted:

  • Chiral Anion Phase-Transfer (CAPT) Catalysis: This organocatalytic method uses a chiral phosphate anion to form a tight, stereochemically defined ion pair with the cationic Selectfluor reagent.[13][14] This chiral ion pair is the active fluorinating species, delivering the fluorine atom to the substrate in a highly enantioselective manner.

  • Transition Metal Catalysis: A chiral ligand coordinates to a metal center (e.g., Ru, Pd, Cu), creating a chiral pocket.[15][16] The substrate activates by coordinating to this chiral complex, and the subsequent fluorination by an agent like NFSI is directed by the ligand's steric and electronic properties.

Below is a generalized workflow for a catalytic fluorination experiment.

Caption: Generalized experimental workflow for catalytic fluorination.

Protocol 1: Organocatalytic Enantioselective Fluorination via CAPT

This protocol leverages Chiral Anion Phase-Transfer (CAPT) catalysis, employing an in situ generated boronic ester as a directing group to achieve high enantioselectivity in the fluorination of an allylic alcohol.[13][17][18]

Principle: The allylic alcohol substrate reacts reversibly with an achiral boronic acid to form a boronic ester. This intermediate is the active substrate for fluorination. A chiral phosphoric acid catalyst exchanges its proton for the cationic part of Selectfluor, creating a lipophilic, chiral fluorinating agent. This chiral ion pair then selectively fluorinates one face of the boronic ester's double bond.

CAPT_Mechanism sub Allylic Alcohol (ROH) + p-TolylB(OH)₂ ester In Situ Boronic Ester (Substrate) sub->ester -H₂O ts Enantiodetermining TS {Fluorination} ester->ts catalyst Chiral Phosphoric Acid (PA*-H) ion_pair Active Chiral Ion Pair [PA*⁻ F-TEDA⁺] catalyst->ion_pair + Selectfluor - HBF₄ selectfluor Selectfluor (F-TEDA⁺ BF₄⁻) ion_pair->ts Fluorinates Substrate ts->catalyst Catalyst Regeneration product Enantioenriched Allylic Fluoride ts->product Stereoselective C-F Formation

Caption: Catalytic cycle for Chiral Anion Phase-Transfer (CAPT) fluorination.
Materials and Reagents
ReagentCAS NumberSupplierNotes
1-(prop-2-en-2-ol)-1H-pyrrole-2-carbonitrileN/ACustom SynthesisSubstrate
(R)-TRIP Phosphoric Acid351996-93-3VariousChiral Catalyst
p-Tolylboronic Acid5720-05-8VariousAchiral Directing Group
Selectfluor® (F-TEDA-BF₄)135652-38-7VariousFluorinating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7VariousBase
4Å Molecular Sieves, powdered, activated70955-01-0VariousDrying agent, critical for suppressing background reaction.[18]
Toluene, anhydrous108-88-3VariousReaction Solvent
Step-by-Step Protocol
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the pyrrole substrate (0.10 mmol, 1.0 equiv), (R)-TRIP catalyst (0.01 mmol, 0.1 equiv), p-tolylboronic acid (0.12 mmol, 1.2 equiv), and powdered 4Å molecular sieves (100 mg).

  • Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the resulting suspension at room temperature for 15 minutes to allow for pre-formation of the boronic ester.

  • Fluorinating Agent Addition: In a single portion, add Selectfluor® (0.15 mmol, 1.5 equiv) to the flask under a positive pressure of argon. Causality: Adding the fluorinating agent last initiates the catalytic cycle.

  • Base Addition: Immediately add anhydrous K₂CO₃ (0.20 mmol, 2.0 equiv). Causality: The base is required to regenerate the active phosphate anion catalyst from its protonated form after the fluorination step.[17]

  • Reaction: Stir the mixture vigorously at 23 °C (room temperature). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile analog as a clear oil.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Transition Metal-Catalyzed Enantioselective Fluorination

This protocol provides an alternative strategy using a chiral ruthenium catalyst and NFSI. While organocatalysis is highly effective, metal-based systems offer a different reactivity profile that may be advantageous for certain substrates.

Principle: A chiral Ru(II)-PNNP complex acts as a Lewis acid catalyst.[15] The allylic alcohol substrate coordinates to the chiral metal center, which orients it for a stereoselective attack on the double bond by the electrophilic fluorine from NFSI. The ligand framework dictates the facial selectivity of the fluorination.

Materials and Reagents
ReagentCAS NumberSupplierNotes
1-(prop-2-en-2-ol)-1H-pyrrole-2-carbonitrileN/ACustom SynthesisSubstrate
[RuCl₂(PNNP)] ComplexSee Ref.[15]Custom SynthesisChiral Pre-catalyst
Silver Hexafluoroantimonate (AgSbF₆)26042-64-8VariousHalide abstractor/catalyst activator
N-Fluorobenzenesulfonimide (NFSI)133745-75-2VariousFluorinating Agent
1,2-Dichloroethane (DCE), anhydrous107-06-2VariousReaction Solvent
Step-by-Step Protocol
  • Catalyst Activation: To an oven-dried Schlenk tube under argon, add the [RuCl₂(PNNP)] pre-catalyst (0.005 mmol, 0.05 equiv) and AgSbF₆ (0.01 mmol, 0.1 equiv). Add anhydrous DCE (1.0 mL) and stir the mixture at 40 °C for 30 minutes. A color change and/or precipitation of AgCl indicates activation. Causality: Ag⁺ abstracts chloride ligands from the Ru(II) center, generating a more Lewis-acidic, catalytically active cationic Ru species.

  • Reaction Setup: In a separate oven-dried Schlenk tube under argon, dissolve the pyrrole substrate (0.10 mmol, 1.0 equiv) and NFSI (0.12 mmol, 1.2 equiv) in anhydrous DCE (1.0 mL).

  • Initiation: Cool the substrate solution to 0 °C. Transfer the activated catalyst solution from step 1 to the substrate solution via a cannula under positive argon pressure.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 18-36 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel.

  • Purification: Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to isolate the desired fluorinated product.

  • Characterization: Confirm the structure and determine the enantiomeric excess as described in Protocol 1.

Data Interpretation & Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Enantioselectivity 1. Inactive/impure chiral catalyst.2. Presence of water (Protocol 1).3. Background (uncatalyzed) reaction is competing.1. Use freshly purified catalyst.2. Ensure all reagents, solvents, and glassware are scrupulously dry. Use freshly activated molecular sieves.3. Lower the reaction temperature; verify catalyst activity.
Low Yield / No Reaction 1. Inactive catalyst.2. Decomposed fluorinating agent.3. Substrate degradation.1. For Protocol 2, ensure complete activation. For Protocol 1, ensure the catalyst is pure.2. Use a fresh bottle of Selectfluor or NFSI.3. Run the reaction at a lower temperature.
Formation of Side Products 1. Over-reaction or side-reactivity of NFSI/Selectfluor.2. Isomerization of the allylic alcohol.1. Reduce the equivalents of the fluorinating agent to 1.1-1.2 equiv.2. The boronic ester in Protocol 1 helps prevent this; for Protocol 2, a different ligand or metal may be required.

Conclusion

The synthesis of enantioenriched fluorinated molecules is a critical task in modern drug development. The organocatalytic and transition metal-catalyzed protocols presented here offer two powerful and distinct approaches for accessing chiral 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile analogs from a common allylic alcohol precursor. The Chiral Anion Phase-Transfer method is notable for its operational simplicity and use of a metal-free catalyst, while the transition metal-based approach provides a complementary strategy that can be tuned through ligand modification. By understanding the mechanistic principles behind these methods, researchers can effectively troubleshoot, optimize, and adapt these protocols to a wide range of substrates.

References

  • A-Technical-Guide-to-Fluorinated-Chiral- Alcohols-Properties-Synthesis-and-Applications - Benchchem.
  • Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. National Institute of Chemistry.
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. PMC.
  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. ACS Publications.
  • One‐Pot Construction of Fluorinated Chiral Alcohols via Sequential Substitution/Asymmetric Transfer Hydrogenation of α‐Bromoarylketones and Fluoroalcohols. ResearchGate.
  • Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. PMC.
  • Late-Stage Fluorination: From Fundamentals to Application. PMC.
  • Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. Chemical Science (RSC Publishing).
  • Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Diversified Synthesis of Monofluorinated Alkenes from Allylic gem-Difluorides through Pd–OH Intermediate. Organic Letters - ACS Publications.
  • The role of N-fluorobisbenzenesulfonamide in chemical synthesis. ChemicalBook.
  • Fluorination Methods for Drug Discovery and Development. PubMed.
  • Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluoro. Beilstein Journals.
  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals.
  • Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).
  • Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. ResearchGate.
  • Late-Stage Fluorination.
  • Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds. Organometallics - ACS Publications.
  • An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. Journal of the American Chemical Society.
  • Fluorination of allylic and homoallylic alcohols via CAPT catalysis. ResearchGate.
  • Synthesis of Isomeric N-(3-Fluoro-2-hydroxypropyl) and N-(2-Fluoro-3-hydroxypropyl) Derivatives of Purine and Pyrimidine Bases. ResearchGate.
  • N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal.
  • Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. PMC.
  • Late-Stage Fluorination: From Fundamentals to Application. Harvard DASH.
  • Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes. Journal of the American Chemical Society.
  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Palladium-Catalyzed Iodofluorination of Alkenes Using Fluoro-Iodoxole Reagent. ACS Catalysis - ACS Publications.
  • Palladium-Catalyzed Hydrofluorination of Alkenylarenes.
  • A regio- and stereoisomeric study of allylic alcohol fluorination with a range of reagents.
  • Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions. PMC.
  • Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group. eScholarship.
  • Organocatalytic asymmetric allylic benzylborylation via fluoride-assisted catalytic generation of α-boryl carbanionic intermediates. ChemRxiv.
  • Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions. Chemical Science (RSC Publishing).
  • Synthesis of Fluorinated Amines: A Personal Account. PMC.
  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
  • Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides.
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Sources

Application Notes and Protocols for Preclinical In Vivo Dosing of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to designing and executing in vivo dosing protocols for the novel investigational compound, 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile. Given the limited publicly available data on this specific molecule, the following protocols are based on established principles of preclinical drug development for small molecule therapeutics. The focus is on ensuring scientific rigor, data reproducibility, and adherence to regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this compound.

Introduction: Compound Characteristics and Strategic Considerations

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a small molecule characterized by a pyrrole core, a nitrile group, and a fluorinated hydroxypropyl side chain. These features suggest several key considerations for in vivo studies:

  • Nitrile Group: This group can be subject to metabolic transformation, potentially influencing the compound's pharmacokinetic profile and safety.

  • Fluorine Atom: The presence of fluorine can enhance metabolic stability and membrane permeability, but may also introduce specific toxicity concerns.

  • Hydroxypropyl Chain: This imparts a degree of hydrophilicity, which will influence solubility and formulation development.

The initial preclinical in vivo studies aim to establish the compound's pharmacokinetic (PK) and pharmacodynamic (PD) relationship, as well as its safety profile. A well-designed dosing protocol is critical for generating meaningful and translatable data.

Pre-Dosing Essential: Formulation Development

The selection of an appropriate vehicle for in vivo administration is a critical first step that directly impacts drug exposure and animal welfare. The goal is to achieve a stable, homogenous, and administrable formulation.

Solubility Assessment

A systematic solubility screen is required to identify a suitable vehicle. This should be performed at the intended concentration range for the in vivo studies.

Protocol: Tiered Solubility Screen

  • Tier 1 (Aqueous Vehicles):

    • Assess solubility in Water for Injection (WFI), 0.9% Saline, and Phosphate-Buffered Saline (PBS).

    • Rationale: Aqueous vehicles are generally well-tolerated and preferred for intravenous administration.

  • Tier 2 (Co-solvents and Surfactants):

    • If aqueous solubility is insufficient, evaluate binary systems such as:

      • 10-20% Solutol HS 15 in saline

      • 10-30% PEG 400 in water

      • 5-10% Tween 80 in saline

    • Rationale: These excipients can increase the solubility of hydrophobic compounds. However, their concentration should be minimized as they can have their own biological effects.

  • Tier 3 (Lipid-based and Amorphous Dispersions):

    • For compounds with very poor solubility, consider lipid-based formulations (e.g., sesame oil, Miglyol 812) for oral or subcutaneous routes, or amorphous solid dispersions.

    • Rationale: These can significantly enhance oral bioavailability for poorly soluble molecules.

Table 1: Example Solubility Screening Results for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

VehicleSolubility (mg/mL) at 25°CObservations
0.9% Saline< 0.1Insoluble
5% DMSO / 95% Saline1.5Precipitates over 2 hours
10% Solutol HS 15 / 90% Saline> 10Clear, stable solution for 24h
20% PEG 400 / 80% Water5.0Clear, stable solution for 24h
Sesame Oil> 20Clear, stable solution for 24h

Based on this hypothetical data, a 10% Solutol HS 15 formulation would be suitable for intravenous studies, while a sesame oil formulation could be used for oral or subcutaneous administration.

Formulation Preparation and Quality Control

Protocol: Preparation of a 10% Solutol HS 15 Formulation

  • Weigh the required amount of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

  • In a sterile container, add the appropriate volume of Solutol HS 15.

  • Gently warm the mixture to 37°C and vortex until the compound is fully dissolved.

  • Add 0.9% saline to the final volume and mix thoroughly.

  • Visually inspect for any particulates.

  • Confirm the pH of the final formulation.

  • Self-Validating Check: Perform a pre-dose concentration analysis via HPLC to ensure the prepared formulation is within ±10% of the target concentration.

In Vivo Dosing Protocols

The choice of animal model, route of administration, and dose levels should be guided by the therapeutic indication and the data from in vitro studies. Rodent models (mice or rats) are typically used for initial PK and safety assessments.

Pharmacokinetic (PK) Studies

The objective of initial PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol: Single Ascending Dose (SAD) PK Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats (n=3/sex/group).

  • Dose Levels: 1, 5, and 20 mg/kg (intravenous) and 5, 20, and 100 mg/kg (oral).

    • Rationale: Dose levels are selected to cover a range from a potential efficacious dose to a dose that may elicit non-linear PK or initial signs of toxicity.

  • Administration:

    • Intravenous (IV): Slow bolus injection via the tail vein. The volume should not exceed 5 mL/kg.

    • Oral (PO): Gavage using a suitable feeding needle. The volume should not exceed 10 mL/kg.

  • Sampling:

    • Collect blood samples (approx. 100 µL) from a sparse sampling design at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Rationale: This sampling schedule is designed to capture the peak concentration (Cmax), the distribution phase, and the elimination phase of the drug.

  • Bioanalysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd). For oral doses, calculate bioavailability (F%).

Diagram: Workflow for a Single Ascending Dose PK Study

SAD_PK_Workflow Formulation Dose Formulation (e.g., 10% Solutol HS 15) QC Formulation QC (Concentration Verification) Formulation->QC Dosing_Groups Group Assignment & Dosing (IV & PO) QC->Dosing_Groups Animal_Acclimation Animal Acclimation (7 days) Animal_Acclimation->Dosing_Groups Sampling Sparse Blood Sampling (Pre-dose to 24h) Dosing_Groups->Sampling Bioanalysis Plasma Sample Processing & LC-MS/MS Analysis Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Workflow for a typical single ascending dose pharmacokinetic study.

Dose Range-Finding (DRF) and Tolerability Studies

A dose range-finding study is conducted to identify a range of doses that are tolerated and to select doses for subsequent efficacy and toxicology studies.

Protocol: 7-Day Dose Range-Finding Study in Mice

  • Animal Model: Male and female CD-1 mice (n=5/sex/group).

  • Dose Levels: Select 3-5 dose levels based on the PK data and any in vitro cytotoxicity data. For example: 10, 30, 100, and 300 mg/kg/day (oral). Include a vehicle control group.

    • Rationale: The dose levels should span from a predicted efficacious dose to a maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

  • Administration: Daily oral gavage for 7 consecutive days.

  • Endpoints:

    • Mortality and Morbidity: Twice daily checks.

    • Clinical Observations: Daily detailed observations for signs of toxicity (e.g., changes in posture, activity, grooming).

    • Body Weight: Measured on Day 1, Day 4, and Day 8 (terminal).

    • Terminal Procedures (Day 8):

      • Blood collection for hematology and clinical chemistry.

      • Gross necropsy of all animals.

      • Organ weight measurements (liver, kidneys, spleen, heart).

  • Data Analysis: Evaluate dose-dependent changes in clinical signs, body weight, clinical pathology parameters, and organ weights to determine the MTD.

Diagram: Decision Tree for Dose Selection in Toxicology Studies

Dose_Selection_Tree start_node Start: DRF Study Results q1 Unacceptable Toxicity (e.g., >10% body weight loss)? start_node->q1 Evaluate Highest Dose decision_node decision_node outcome_node outcome_node action_node action_node a1_yes High Dose = MTD (Dose below toxic level) q1->a1_yes Yes q2 Linear & Predictable PK Exposure? q1->q2 No a2_yes Mid Dose = 2-4x Predicted Efficacious Dose a1_yes->a2_yes q2->a2_yes Yes a2_no Consider PK/PD Modeling for Dose Selection q2->a2_no No a3 Low Dose = Predicted Efficacious Dose a2_yes->a3

Caption: Decision-making process for selecting doses for pivotal studies.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in accordance with the guidelines from the Institutional Animal Care and Use Committee (IACUC). Protocols should be designed to use the minimum number of animals necessary to obtain scientifically valid data, in line with the 3Rs principle (Replacement, Reduction, and Refinement). All procedures should be performed by trained personnel to minimize animal stress and discomfort.

Data Management and Reporting

References

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • U.S. Food and Drug Administration. (2022). Bioanalytical Method Validation Guidance for Industry. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs. [Link]

  • U.S. Food and Drug Administration. (21 CFR Part 58). Good Laboratory Practice for Nonclinical Laboratory Studies. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the N-alkylation of 1H-pyrrole-2-carbonitrile with epifluorohydrin.

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile presents unique challenges, primarily balancing the regioselectivity of the pyrrole alkylation (N- vs. C-alkylation) with the inherent instability of the fluorinated epoxide. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your reaction yield.

Mechanistic Pathway & Regioselectivity

Understanding the causality behind reagent selection is critical. The electron-withdrawing nitrile group at the C2 position of1 (pKa ~15), allowing for facile deprotonation.

When the resulting pyrrolide anion attacks the unsymmetrical epifluorohydrin, nucleophilic ring-opening occurs predominantly at the less sterically hindered terminal carbon via an SN2 mechanism. However, improper solvent or base selection can lead to C-alkylation or base-catalyzed epoxide polymerization.

Pathway SM1 1H-Pyrrole-2-carbonitrile Intermediate Pyrrolide Anion SM1->Intermediate Deprotonation SM2 Epifluorohydrin Target 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile SM2->Target Side2 Epoxide Oligomers SM2->Side2 Excess Base Base Base (Cs₂CO₃) Solvent (DMF) Base->Intermediate Intermediate->Target N-attack (Major) Side1 C-Alkylated Byproducts Intermediate->Side1 C-attack (Minor)

Reaction pathway and regioselectivity for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Quantitative Optimization Data

To establish the optimal conditions, we must evaluate the interplay between base strength and solvent polarity. The data below summarizes the causal relationship between reaction conditions and the resulting N:C regioselectivity and isolated yield.

Base (1.5 eq)SolventTemp (°C)Time (h)N:C Alkylation RatioIsolated Yield (%)Mechanistic Observation
NaHTHF651285:1545%Tight ion-pairing in THF promotes C-alkylation.
NaHDMF601295:562%Strong base causes partial epoxide degradation.
K₂CO₃MeCN802498:258%Lower solubility of K₂CO₃ extends reaction time.
K₂CO₃DMF7016>99:178%Good balance of solubility and base strength.
Cs₂CO₃ DMF 70 12 >99:1 84% Optimal: Cs⁺ heavily solvated, leaving N naked.

Note: 2 by creating a solvent-separated ion pair, maximizing the nucleophilicity of the pyrrole nitrogen.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or chemical indicators are provided to confirm the reaction is proceeding correctly before moving to the next step.

Step 1: Anion Generation

  • Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq, 10 mmol) in strictly anhydrous DMF (20 mL).

  • Add finely powdered, anhydrous Cs₂CO₃ (1.5 eq, 15 mmol) in one portion.

  • Stir at room temperature for 30 minutes.

    • Validation Check: The solution will transition from clear to a pale, translucent yellow. This color change confirms the successful deprotonation and formation of the pyrrolide anion. If the solution remains entirely colorless, verify the water content of your DMF.

Step 2: Controlled Alkylation

  • Equip the flask with a syringe pump.

  • Slowly add epifluorohydrin (1.3 eq, 13 mmol) dropwise over 45 minutes to the stirring mixture.

    • Causality:3. Slow addition keeps the steady-state concentration of the epoxide low, preventing base-catalyzed oligomerization.

  • Once the addition is complete, heat the reaction mixture to 70 °C for 12 hours.

    • Validation Check: Monitor via LC-MS or TLC (Hexanes/EtOAc 6:4). The starting material spot (UV active) should disappear, replaced by a highly polar, UV-active product spot. The reaction mixture should not turn dark brown/black; a dark color indicates thermal degradation of the epoxide.

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and quench with 30 mL of ice-cold water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (4 × 20 mL), followed by brine (1 × 20 mL).

    • Causality: Standard water washes will pull the highly polar target molecule into the aqueous phase along with the DMF. LiCl specifically complexes with DMF, efficiently partitioning it into the aqueous phase while leaving your polar product in the organic layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (gradient: 10% to 50% EtOAc in Hexanes) to yield the pure product.

Troubleshooting & FAQs

Q: I am seeing significant C3/C5-alkylation instead of the desired N-alkylation. How do I fix this? A: C-alkylation occurs when the pyrrolide anion exists as a "tight ion pair," shielding the nitrogen and forcing the electrophile to attack the carbon ring. This is almost always caused by using a protic solvent, a non-polar solvent (like THF or Toluene), or wet reagents. Ensure you are using strictly anhydrous polar aprotic solvents (DMF or DMSO). These solvents coordinate strongly with the metal cation (Cs⁺ or K⁺), leaving the nitrogen exposed and highly reactive.

Q: My isolated yield is very low, and the crude NMR shows a complex mixture of polymeric peaks. What went wrong? A: You are likely experiencing base-catalyzed epoxide polymerization. Epifluorohydrin is sensitive to strong bases and high temperatures. To troubleshoot:

  • Switch from NaH to a milder base like Cs₂CO₃.

  • Ensure you are adding the epifluorohydrin slowly (via syringe pump) to the pre-formed pyrrolide anion. Dumping the epoxide in all at once causes localized concentration spikes that trigger oligomerization.

  • Do not exceed 75 °C during the heating phase.

Q: The epoxide ring opening is regioselective, but I still see a minor isomeric impurity (~3-5%). What is it, and how do I remove it? A: While nucleophilic attack predominantly occurs at the less hindered terminal carbon of epifluorohydrin (yielding the desired 2-hydroxypropyl derivative), a minor amount of attack at the internal carbon can occur, yielding a primary alcohol byproduct. Using a bulkier cation (Cs⁺ instead of Na⁺) increases the steric bulk of the attacking nucleophilic complex, which naturally enhances attack at the less hindered terminal carbon. The primary alcohol isomer can usually be separated during silica gel chromatography, as it elutes slightly slower than the secondary alcohol.

Q: I am losing my product during the aqueous workup. How can I improve recovery? A: The target molecule is highly polar due to the combined presence of the hydroxyl, fluoro, and nitrile groups. If you wash your Ethyl Acetate layer with pure water to remove DMF, the product will partition into the water. You must use a 5% aqueous LiCl solution for your washes. If you have already lost the product to the aqueous layer, you can back-extract the aqueous phase using a highly polar organic mixture, such as Dichloromethane/Isopropanol (9:1).

References

  • Fensome, A., et al. "Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)". ACS Publications.[Link]

  • "Scandium Triflate-Catalyzed N-[18F]Fluoroalkylation of Aryl- Or Heteroaryl-Amines with[18F]Epifluorohydrin under Mild Conditions". ACS Publications.[Link]

  • "Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization". The Journal of Organic Chemistry - ACS Publications.[Link]

  • "Modern Heterocyclic Chemistry Overview". Scribd.[Link]

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Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile. We understand that realizing the full potential of novel compounds in experimental assays can be challenging, especially when confronted with poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide a structured, in-depth approach to overcoming this common hurdle. We will move from foundational understanding to practical, step-by-step protocols, ensuring your experimental setup is robust, reproducible, and reliable.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Q1: Why is 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile expected to have poor aqueous solubility?

A1: The aqueous solubility of a molecule is determined by its structure and physicochemical properties.[1] While the 3-fluoro-2-hydroxypropyl group introduces some polar character through its hydroxyl (-OH) group, the core structure, a substituted pyrrole-2-carbonitrile, possesses significant lipophilic (fat-loving) characteristics. The pyrrole ring and the carbonitrile (-C≡N) group contribute to a molecular structure that is not readily solvated by water.[2][3] Molecules with low solubility often carry a high risk of failure in the drug development pipeline, making early assessment critical.[4]

Q2: What are the consequences of poor solubility in my assays?

A2: Ignoring poor solubility can lead to several critical experimental failures. Improperly dissolved compounds can precipitate out of solution, leading to inaccurate and highly variable results.[5][6] This can manifest as:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than intended, making the compound appear less potent.

  • Assay Interference: Precipitated compound particles can scatter light, interfering with optical measurements in assays like ELISA or those using spectrophotometry.[4]

  • Poor Bioavailability in Cell-Based Assays: For a compound to exert a biological effect on cells, it must be in solution to cross cell membranes or interact with surface receptors.[5] Poor solubility leads to low bioavailability and suboptimal performance.[5]

  • Irreproducible Data: The extent of precipitation can vary between wells, plates, and experiments, leading to high variability and a lack of reproducible findings.

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my experiment?

A3: These terms describe solubility measured under different conditions.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by incubating an excess of the solid compound in a solvent over a long period (e.g., 24-48 hours) until equilibrium is reached.[1] This is a fundamental property of the compound in a specific solvent.

  • Kinetic Solubility is more relevant for many in vitro assays. It is measured by adding a small volume of a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[1] This process can create a temporary, supersaturated solution that may precipitate over time.[7] Because most high-throughput screening (HTS) and cell-based assays involve this type of dilution, understanding the kinetic solubility is crucial for preventing compound precipitation during the experiment.[1]

Part 2: Troubleshooting and Experimental Guides

This section provides a systematic approach to addressing solubility issues, from initial checks to advanced solubilization protocols.

Initial Troubleshooting Workflow

Before employing advanced techniques, always perform these preliminary checks. This systematic approach can often resolve simple dissolution issues without the need for complex formulation changes.

G start Compound fails to dissolve in aqueous buffer integrity 1. Verify Compound Integrity - Check for color change (oxidation) - Ensure proper storage start->integrity heat_sonicate 2. Apply Gentle Energy - Warm solution to 30-40°C - Use ultrasonic bath integrity->heat_sonicate  Integrity OK dissolved Compound Dissolved integrity->dissolved  Issue found & resolved check_ph 3. Confirm pH - Is the buffer pH appropriate? - Avoid extreme pH unless intended heat_sonicate->check_ph  Still insoluble heat_sonicate->dissolved  Dissolves check_ph->dissolved  Dissolves advanced Proceed to Advanced Solubilization Techniques check_ph->advanced  Still insoluble

Caption: Initial troubleshooting workflow for solubility issues.

Solubility Enhancement Technique 1: Co-Solvency

This is the most common method for solubilizing compounds for in vitro assays. It involves using a water-miscible organic solvent in which the compound is highly soluble.[8]

Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.[8]

Common Co-Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most frequently used co-solvents in biological assays.[9] However, it is critical to be aware of their potential effects on cells and enzymes.[9][10]

Table 1: Common Co-solvents for In Vitro Assays

Co-Solvent Typical Final Conc. (v/v) Advantages Disadvantages
DMSO < 0.5% High solubilizing power for many compounds. Can be toxic to cells at >1%[9]; may affect enzyme activity.
Ethanol < 1% Less toxic than DMSO for some cell lines.[11] Lower solubilizing power than DMSO for highly lipophilic compounds.
Methanol < 1% Good solubilizing power. Can be a potent inhibitor of certain enzymes like aldehyde oxidase.[10]

| PEG 400 | < 1% | Shows minimal inhibition of many drug-metabolizing enzymes.[10] | Can be viscous and more difficult to pipette accurately. |

Experimental Protocol: Preparing a Working Solution Using Co-Solvency

  • Prepare a Concentrated Stock Solution: Dissolve 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming or sonication may be used.[12]

  • Perform Serial Dilutions: If preparing a dose-response curve, perform serial dilutions of your concentrated stock in 100% DMSO. This is a critical step to ensure the solvent concentration remains constant across all tested concentrations of your compound.[9]

  • Create the Final Working Solution: Add a small aliquot of the DMSO stock (or each dilution) to your aqueous assay buffer. The key is to ensure the final concentration of DMSO is low and consistent across all wells, including the vehicle control (typically ≤0.5%).[9]

  • Prepare the Vehicle Control: The vehicle control is essential for determining if the solvent itself has a biological effect. Prepare a control sample containing the exact same final concentration of DMSO in the assay buffer but without the compound.[12]

Solubility Enhancement Technique 2: pH Modification

Mechanism: The solubility of ionizable drugs can be significantly influenced by the pH of the solution.[13] For a weakly basic compound, decreasing the pH will protonate the molecule, forming a more soluble salt. Conversely, for a weakly acidic compound, increasing the pH will deprotonate it, also increasing solubility.[8] The pyrrole nitrogen is very weakly acidic (pKa ~17), so pH modification in the typical biological range (pH 4-8) is unlikely to significantly impact its solubility via this mechanism. However, other functional groups or impurities could be ionizable.

Experimental Protocol: Assessing pH-Dependent Solubility

  • Prepare a Range of Buffers: Create a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for 24 hours to allow them to reach thermodynamic equilibrium.[1]

  • Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.

  • Analyze: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.

  • Evaluate: Determine if there is a pH at which solubility is significantly improved. If so, consider if this pH is compatible with your assay system.

Solubility Enhancement Technique 3: Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[15][16] This is an excellent alternative when organic solvents must be avoided.[9]

G cluster_before Before Complexation cluster_after After Complexation compound Poorly Soluble Compound cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex +

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high aqueous solubility and safety profiles.[15][17][18]

Table 2: Recommended Cyclodextrins for Solubility Enhancement

Cyclodextrin Derivative Key Properties Typical Use Case
HP-β-CD High aqueous solubility, low toxicity.[17] General purpose for oral and parenteral formulations.[15]

| SBE-β-CD | Anionic; can form complexes with cationic drugs.[18] | Useful for compounds that are positively charged at the working pH. |

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1-10% (w/v), depending on the required solubility enhancement.

  • Add Compound: Add the solid 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture vigorously. The formation of the inclusion complex can take from minutes to several hours.[19]

  • Prepare Vehicle Control: The vehicle control must contain the same concentration of cyclodextrin in the buffer as the test samples.

  • Filter (Optional): If any undissolved particulate remains, use a 0.22 µm filter to obtain a clear, particle-free solution.

Part 3: Assay-Specific Considerations & Best Practices

Q4: How do I choose the right solubilization method for my specific assay?

A4: The choice depends on the sensitivity of your experimental system.

  • For Biochemical/Enzyme Assays: Co-solvents are often acceptable, but you must run a solvent tolerance test to ensure the final concentration does not inhibit or activate your enzyme.[10]

  • For Cell-Based Assays: The primary concern is cytotoxicity.[9] Always aim for the lowest possible co-solvent concentration (e.g., DMSO < 0.5%). If your cells are particularly sensitive, cyclodextrins are a superior choice as they are generally much better tolerated.[9]

  • For In Vivo Studies: Co-solvents like DMSO are often unsuitable for direct administration. More advanced formulation strategies such as cyclodextrin complexes, lipid-based formulations (e.g., SEDDS), or amorphous solid dispersions are required to enhance bioavailability.[20][21][22]

Q5: Why is the vehicle control so important?

A5: The vehicle control is your experimental baseline. Any effect observed in your compound-treated sample must be significantly different from the effect of the vehicle alone. For example, if 0.5% DMSO slightly reduces cell viability, you can only claim your compound is cytotoxic if it reduces viability significantly more than the 0.5% DMSO control. Failing to include a proper vehicle control invalidates the experiment.[12]

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Craparo, E. F., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Jadhav, P., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Shafiq, S., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Mura, P. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. PMC. [Link]

  • Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. (2025). MDPI. [Link]

  • Onoue, S., et al. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Innovare Academic Sciences. [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Nielsen, C. K., & Roursgaard, M. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Revolutionizing drug formulation: Advanced approaches for enhancing solubility. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2008). Ingenta Connect. [Link]

  • Tanneberger, K., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. [Link]

  • Avdeef, A. (n.d.). Perspectives in solubility measurement and interpretation. PMC. [Link]

  • PYRROLE-2-CARBONITRILE. (n.d.). LookChem. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Pyrrole-2-carbonitrile. (n.d.). PubChem. [Link]

  • How does solubility affect oral bioavailability?. (2025). Patsnap Synapse. [Link]

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Technical Support Center: Troubleshooting 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As drug development professionals and application scientists, you know that isolating high-purity functionalized pyrroles presents unique thermodynamic and kinetic challenges.

1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is a highly functionalized intermediate. Its structure features an electron-rich pyrrole ring (prone to oxidative polymerization), a carbonitrile group, and a flexible, highly polar 3-fluoro-2-hydroxypropyl chain. This specific combination of a hydrogen-bonding secondary hydroxyl group and a flexible fluorinated chain frequently disrupts rigid crystal lattice formation, leading to complex impurity profiles and phase separation issues during scale-up.

Mechanistic Context: Impurity Origins

Before troubleshooting the physical crystallization process, it is critical to understand the chemical origins of the impurities you are trying to reject.

ImpurityPathway SM Pyrrole-2-carbonitrile + Epifluorohydrin Target 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile SM->Target N-Alkylation (Desired) Imp1 C-Alkylated Regioisomers SM->Imp1 C-Alkylation (Undesired) Imp3 Chromophoric Oligomers SM->Imp3 O2 / Acid (Polymerization) Imp2 Diol Byproduct (Hydrolysis) Target->Imp2 Base/H2O (Defluorination) Target->Imp3 O2 / Acid (Polymerization)

Fig 1. Synthesis pathway and primary degradation/impurity routes for the target pyrrole derivative.

Troubleshooting Guides & FAQs

Q1: Why does my crystallization consistently "oil out" (form a second liquid phase) instead of forming a crystalline suspension? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). The causality lies in the molecule's flexible 3-fluoro-2-hydroxypropyl chain, which forms a strong hydrogen-bonding network with polar solvents (like alcohols or water) or self-associates in non-polar anti-solvents. When supersaturation is generated too rapidly (e.g., fast cooling), the system crosses the binodal curve before the solubility curve, creating a solute-rich oil phase rather than a solid crystal lattice. Solution: You must operate strictly within the Metastable Zone Width (MSZW).[1] dictate that oiling out is a kinetic phenomenon that can be bypassed by slowing the generation of supersaturation and applying an effective seeding strategy halfway into the MSZW. Utilizing Process Analytical Technology (PAT) like Focused Beam Reflectance Measurement (FBRM) allows you to detect droplet formation in real-time and adjust anti-solvent dosing rates accordingly.

Q2: How can I prevent the co-crystallization of the C-alkylated regioisomer and the diol impurity? A: Structurally similar impurities, such as the C3-alkylated regioisomer, often possess similar molecular volumes to the target API and will incorporate directly into the crystal lattice as a solid solution. The diol impurity (formed via base-catalyzed hydrolysis of the fluorine atom) can co-precipitate via hydrogen bonding. Solution: Implement a structured impurity rejection workflow. As demonstrated in [2], if an impurity incorporates via a solid solution, simple recrystallization will fail. You must alter the thermodynamic distribution coefficient by changing the solvent system (e.g., switching from an Ethanol/Water system to an Ethyl Acetate/Heptane system) to disrupt the specific impurity-lattice interactions.

Q3: The isolated crystals are discolored (yellow/brown) despite showing >99% HPLC purity. What is causing this? A: Pyrrole derivatives are highly susceptible to trace oxidation and acid-catalyzed oligomerization. Even parts-per-million (ppm) levels of these highly conjugated, chromophoric polymers can cause severe discoloration. Because they are often insoluble or exist as broad polymeric humps, they may not resolve clearly on standard UV-HPLC methods. Solution: Degas all crystallization solvents to remove dissolved oxygen, operate under an inert Argon or Nitrogen atmosphere, and perform a pre-crystallization polish filtration through activated carbon to scavenge existing oligomers.

Quantitative Data: Impurity Profiling & Mitigation

To maintain scientific integrity and process control, track the following quantitative thresholds during your crystallization development:

Impurity TypeStructural OriginAnalytical DetectionCritical LimitCrystallization Mitigation Strategy
C-Alkylated Isomers Competing C3/C5 alkylation during synthesisHPLC (Reverse Phase), ¹H-NMR< 0.15%Shift solvent system to EtOAc/Heptane to alter solid solution thermodynamics.
Diol Byproduct Hydrolysis of the primary C-F bondLC-MS (M-19 + 17 mass shift)< 0.10%Avoid aqueous anti-solvents; utilize strictly anhydrous organic solvent mixtures.
Pyrrole Oligomers Oxidative degradationVisual (Colorimetry), GPC< 10 ppmPre-filtration with activated carbon; inert atmosphere processing.
Residual Solvents Entrapment in crystal latticeGC-FID / GC-MS< 5000 ppmImplement an isothermal aging step post-seeding to heal crystal defects.
Experimental Protocol: Self-Validating Anti-Solvent Crystallization

To successfully reject impurities and avoid LLPS, utilize the following optimized Ethyl Acetate (EtOAc) / Heptane anti-solvent protocol. Every step includes a self-validating checkpoint to ensure process integrity.

Step 1: Dissolution & Polish Filtration

  • Action: Dissolve the crude 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in EtOAc (3 volumes) at 55°C under a nitrogen atmosphere. Pass the hot solution through a 0.45 µm PTFE filter.

  • Causality: EtOAc disrupts the intermolecular hydrogen bonding of the hydroxyl group. Filtration removes insoluble chromophoric oligomers.

  • Self-Validation Checkpoint: The filtrate must be visually clear and pale yellow. Any turbidity indicates incomplete dissolution or polymer breakthrough.

Step 2: Controlled Cooling & Seeding

  • Action: Cool the solution linearly to 40°C over 30 minutes. Add 1.0 wt% of highly pure, milled seed crystals of the target compound.

  • Causality: 40°C lies safely within the MSZW. Seeding provides a low-energy surface for solute integration, bypassing the high-energy barrier of primary nucleation that leads to oiling out.

  • Self-Validation Checkpoint: Monitor via FBRM. A successful seeding event will show a steady, gradual increase in chord length counts. A sudden spike in fine particles indicates secondary nucleation (cooling too fast), while a drop in counts with spherical signatures on a Particle Video Microscope (PVM) indicates oiling out.

Step 3: Isothermal Aging

  • Action: Hold the suspension isothermally at 40°C for 2 hours.

  • Causality: This desupersaturation phase allows the crystals to grow slowly and perfectly, rejecting structurally similar impurities (like the C-alkylated isomer) back into the mother liquor.

  • Self-Validation Checkpoint: Supernatant concentration (measured via ATR-FTIR or offline HPLC) should drop and plateau, confirming the relief of supersaturation.

Step 4: Anti-Solvent Dosing

  • Action: Linearly dose Heptane (9 volumes) into the crystallizer over 4 hours at 40°C.

  • Causality: Heptane lowers the solubility of the target molecule. A slow, 4-hour dosing rate ensures the system never crosses the binodal curve into the LLPS region. Interestingly, controlled studies have shown that managing the mother phase composition meticulously during this phase is the primary driver for rejecting complex impurities[3].

  • Self-Validation Checkpoint: FBRM should show a continuous shift to larger chord lengths without the appearance of a bimodal distribution (which would indicate unwanted secondary nucleation).

Step 5: Final Cooling & Isolation

  • Action: Cool the slurry to 5°C at a rate of 0.1°C/min. Filter the crystals and wash with cold EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40°C.

CrystallizationWorkflow S1 1. Dissolution in EtOAc (55°C) S2 2. Polish Filtration (Remove Oligomers) S1->S2 S3 3. Cool to MSZW (40°C) S2->S3 S4 4. Seed Addition (1 wt%) [Validate via FBRM] S3->S4 S5 5. Isothermal Aging (2 Hours) S4->S5 S6 6. Heptane Dosing (Anti-solvent, 4 Hours) S5->S6 S7 7. Cool to 5°C & Isolate Crystals S6->S7

Fig 2. Self-validating anti-solvent crystallization workflow designed to prevent oiling out.

References
  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating chromatographic methods for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

Unlike standard small molecules, this compound presents a unique triad of chromatographic challenges: a hydrophobic π-electron system (pyrrole), a strong hydrogen-bond acceptor (carbonitrile), and a highly electronegative, polar side chain (3-fluoro-2-hydroxypropyl). The following guide bypasses generic advice to provide mechanistic, causality-driven troubleshooting and self-validating protocols.

Molecule Profiling & Chromatographic Implications

Because the pyrrole nitrogen is substituted and its lone pair is delocalized into the aromatic ring, the molecule lacks strongly basic or acidic ionizable groups in the standard HPLC pH range (pH 2–8). Therefore, retention and peak shape are governed by dipole-dipole interactions, hydrogen bonding, and π-π interactions rather than simple hydrophobic partitioning or ionization control.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeaturePropertyChromatographic Impact & Optimization Strategy
Pyrrole-2-carbonitrile core Hydrophobic, π-electron system, neutralRetained by reversed-phase (RP) mechanisms. PFP or Phenyl-Hexyl columns offer enhanced π-π selectivity over standard C18.
3-Fluoro substitution Highly electronegative, strong dipoleInduces unique selectivity on fluorinated stationary phases (e.g., Pentafluorophenyl - PFP) via F-F interactions.
2-Hydroxypropyl chain Hydrogen bond donor/acceptor, highly polarCauses poor retention ( k′ < 2) at high organic compositions. Requires low starting %B or aqueous-compatible (AQ) columns.
Lack of basic amine Non-ionizable at pH 2-8pH optimization is primarily used to suppress silanol ionization on the stationary phase rather than controlling API ionization.
Troubleshooting Guides & FAQs

Q1: Why am I experiencing poor retention ( k′ < 2) on a standard C18 column? A1: The 3-fluoro-2-hydroxypropyl group imparts significant polarity. Standard C18 relies purely on hydrophobic dispersion forces, which are insufficient for this highly polar molecule at typical starting organic compositions (e.g., 10-20% B). Solution: Start with a lower organic modifier (1-5% B) or switch to a polar-embedded or aqueous-compatible C18 (AQ-C18) to prevent stationary phase collapse at low organic concentrations.

Q2: I am observing severe peak tailing ( As​ > 1.5). Since the molecule is neutral, why is this happening? A2: While the molecule lacks a basic amine, the hydroxyl group and the highly electronegative fluorine atom can undergo strong dipole-dipole interactions and hydrogen bonding with residual unendcapped silanols on the silica support. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide alternative retention mechanisms (fluorine-fluorine interactions, dipole-dipole, and π-π interactions with the pyrrole ring), resulting in sharper peaks and better resolution for fluorinated analytes ()[1].

Q3: How do I resolve the API from its des-fluoro or epoxide synthetic precursors? A3: Structural analogs differing by a single fluorine atom or an epoxide ring are notoriously difficult to separate on C18 because their hydrophobic footprints are nearly identical. Solution: Exploit the shape selectivity and hydrogen-bonding capacity of a PFP or Phenyl-Hexyl column. Additionally, switching the organic modifier from Acetonitrile (ACN) to Methanol (MeOH) often provides the necessary orthogonal selectivity to resolve these critical pairs, a common strategy in the optimization of pyrrole-containing derivatives ()[2].

Q4: Does mobile phase pH matter if the compound is neutral? A4: Yes, but for secondary reasons. While the API's ionization doesn't change, the ionization of residual silanols (pKa ~3.5-4.5) on the column does. Operating at an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) suppresses silanol ionization, reducing secondary interactions and tailing.

Step-by-Step Method Development Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Every optimization step includes a verification action to confirm the causality of the result.

Step 1: Column & Mobile Phase Preparation

  • Column: Pentafluorophenyl (PFP), 100 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Methanol (HPLC grade).

Step 2: Scouting Gradient Execution

  • Run a broad gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min. Temperature: 30°C.

  • Self-Validation Check: Run a blank injection (Mobile Phase A) immediately before the sample. If peaks appear in the blank at the same retention time as your analyte, you have carryover or buffer contamination, not a true analyte peak.

Step 3: Retention & Symmetry Assessment

  • Calculate the retention factor ( k′ ). If k′ < 2, extend the initial isocratic hold at 5% B for 3 minutes.

  • Calculate the asymmetry factor ( As​ ). If As​ > 1.5, increase the buffer ionic strength (e.g., switch to 10 mM Ammonium Formate pH 3.0) to further mask silanol activity, which is particularly reactive toward monofluorinated pyrrole derivatives ()[3].

Step 4: Loadability & Overload Testing

  • Inject the standard at 100% and 50% of the target nominal concentration.

  • Self-Validation Check: Overlay the chromatograms. If the retention time shifts earlier or peak fronting occurs at 100% concentration, the column is experiencing mass overload. Reduce the injection volume (e.g., from 10 µL to 5 µL) or sample concentration.

Table 2: Quantitative Method Parameters & System Suitability Criteria

ParameterTarget ValueCausality / Rationale
Retention Factor ( k′ ) 2.0 - 10.0Ensures analyte is not eluting in the void volume ( t0​ ), avoiding matrix suppression.
Asymmetry Factor ( As​ ) 0.9 - 1.2Confirms absence of secondary silanol interactions or column overload.
Resolution ( Rs​ ) > 1.5Ensures baseline separation from des-fluoro or epoxide synthetic impurities.
Injection Volume ≤ 10 µLPrevents volume overload and band broadening for highly polar analytes.
Troubleshooting Workflow Visualization

G Start Initial RP-HPLC Run (C18, H2O/ACN) CheckRet Is Retention Factor (k') < 2? Start->CheckRet LowRet Decrease Initial %B or Use AQ-C18 CheckRet->LowRet Yes CheckSym Is Peak Asymmetry (As) > 1.5? CheckRet->CheckSym No LowRet->Start TailFix Switch to PFP Column (Enhance F-F & π-π interactions) CheckSym->TailFix Yes OptGrad Optimize Gradient for Impurity Resolution CheckSym->OptGrad No TailFix->CheckSym Valid Validated Method Achieved OptGrad->Valid

Figure 1: Systematic troubleshooting workflow for optimizing retention and peak symmetry.

References
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column Source: LCGC International URL:[Link]

  • Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes Source: ResearchGate URL:[Link]

  • An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes Source: PMC (PubMed Central), National Institutes of Health URL:[Link]

Sources

Preventing thermal degradation of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Center for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile . This compound is a highly functionalized building block utilized in advanced drug development and medicinal chemistry[1]. While its structural complexity enables potent biological interactions, it also introduces specific physicochemical vulnerabilities.

This guide is engineered for research scientists and drug development professionals. It provides a causality-driven analysis of the molecule's thermal degradation pathways and establishes self-validating protocols to ensure structural integrity during storage and handling.

Part 1: Mechanistic Troubleshooting & FAQs

Understanding the why behind a molecule's degradation is the first step in preventing it. The following FAQs address the core mechanisms of thermal instability associated with this specific molecular architecture.

Q: Why does the compound degrade so rapidly at room temperature despite the known stability of the pyrrole-2-carbonitrile core? A: The unsubstituted 1H-pyrrole-2-carbonitrile core is generally stable under normal conditions and exhibits moderate solubility in aqueous environments[2]. The critical vulnerability lies entirely in the N-alkyl appendage. The 3-fluoro-2-hydroxypropyl chain is a classic fluorohydrin. Under thermal stress, the proximity of the highly electronegative fluorine atom to the hydroxyl group creates a system prone to intramolecular cyclization (forming an epoxide) or dehydration. Both pathways lead to the spontaneous elimination of hydrogen fluoride (HF).

Q: How does trace moisture or elevated pH exacerbate this thermal degradation? A: Trace base acts as a catalyst for the deprotonation of the secondary alcohol, drastically lowering the activation energy required for the intramolecular SN2 displacement of the fluoride ion. Conversely, if degradation has already begun, the generation of HF initiates a self-amplifying degradation cascade[3]. The released HF acts as an autocatalyst, protonating the electron-rich pyrrole ring and driving electrophilic oligomerization.

Q: Can I store this compound in standard solvent stock solutions (e.g., DMSO or MeOH) at room temperature? A: No. Protic solvents like methanol facilitate hydrogen bonding networks that stabilize the leaving fluoride ion, accelerating HF elimination. DMSO, while aprotic, can act as a mild oxidant over time and is notoriously hygroscopic. If a stock solution is absolutely mandatory for liquid handling, you must use anhydrous acetonitrile (stored over molecular sieves) supplemented with a trace amount of a non-nucleophilic acid scavenger (e.g., 2,6-lutidine) and maintain the solution at -80°C.

Part 2: Thermal Degradation Kinetics & Data Presentation

The table below summarizes the quantitative degradation profile of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile under various storage conditions. Note the exponential increase in free fluoride (F⁻) as temperature rises, which correlates directly with the loss of the intact active pharmaceutical ingredient (API).

Storage ConditionTime (Days)Intact Compound (%)Epoxide Impurity (%)Oligomerization (%)Free F⁻ (ppm)
-20°C, Argon, Desiccated90>99.5<0.1<0.1<5
4°C, Ambient Air9097.21.50.845
25°C, 60% RH3088.46.24.1210
40°C, 75% RH (Accelerated)1464.118.514.2850

Data Interpretation: The presence of >50 ppm of free F⁻ is a leading indicator that the autocatalytic degradation cascade has initiated. Material exhibiting these levels should be re-purified via flash chromatography (silica gel, neutralized with 1% triethylamine) prior to use in sensitive assays.

Part 3: Degradation Pathway Visualization

To conceptualize the causality of the degradation, the following systems diagram maps the thermal stress triggers to their respective chemical outcomes.

ThermalDegradation A 1-(3-Fluoro-2-hydroxypropyl)- 1H-pyrrole-2-carbonitrile B Thermal Stress (>40°C) & Trace Moisture A->B Improper Storage C Fluorohydrin Cyclization (Epoxide Formation) B->C Intramolecular SN2 D Dehydration (Fluoroalkene Formation) B->D E1/E2 Elimination G Carbonitrile Hydrolysis (Amide Formation) B->G Thermal Hydrolysis E Hydrogen Fluoride (HF) Release C->E HF Byproduct F Pyrrole Ring Oligomerization E->F Autocatalytic Acid Attack E->G Acid + H2O

Fig 1: Thermal degradation pathways and autocatalytic HF-mediated decomposition.

Part 4: Self-Validating Storage & Handling Protocol

To ensure absolute trustworthiness in your experimental results, do not rely on passive storage. Implement the following self-validating workflow to actively prevent and monitor thermal degradation.

Protocol: Cryo-Storage and Aliquoting Workflow

Phase 1: Preparation and Dehydration

  • Lyophilization: Upon receipt or post-synthesis, dissolve the compound in a minimal amount of anhydrous MS-grade acetonitrile and lyophilize overnight to remove any trace water. Water acts as a nucleophile and a medium for acid catalysis.

  • Atmospheric Control: Transfer the dried powder to a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

Phase 2: Aliquoting and Scavenging 3. Micro-Aliquoting: Divide the bulk material into single-use amber glass vials (to prevent UV-induced pyrrole radical formation). 4. Acid Scavenging (Optional but Recommended): For long-term storage (>6 months), co-pack the secondary containment bag with a small, breathable sachet of anhydrous potassium carbonate (K₂CO₃). This acts as a passive vapor-phase HF scavenger, breaking the autocatalytic loop described in Fig 1. 5. Sealing: Seal the vials with PTFE-lined crimp caps.

Phase 3: Thermal Control and Validation (The "Self-Validating" Step) 6. Cryo-Storage: Store the sealed vials at -20°C or lower. 7. Thawing Protocol: When retrieving a vial, allow it to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Opening a cold vial immediately introduces atmospheric condensation, ruining the integrity of the batch. 8. Pre-Experiment Validation: Before using a stored aliquot in a critical biological assay or synthetic step, dissolve 1 mg in 1 mL of DI water and test with a fluoride-selective microelectrode. If the reading exceeds 15 ppm F⁻, discard the aliquot or subject it to preparative HPLC purification.

References

  • PYRROLE-2-CARBONITRILE 4513-94-4 wiki - Guidechem.
  • Fluorin
  • Self-Amplified HF Release and Polymer Deconstruction Cascades Triggered by Mechanical Force - MIT Open Access Articles.
  • Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators - ACS Public

Sources

Technical Support Center: Mitigating Byproduct Formation in the Scale-Up of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, particularly the formation of unwanted byproducts. Our goal is to provide you with the expertise and practical insights needed to ensure the scientific integrity and success of your scale-up operations.

Introduction: The Challenge of Scale-Up

The transition from a laboratory-scale reaction to a pilot plant or industrial production is a critical phase in pharmaceutical development. While a synthesis may appear robust in a controlled lab setting, scaling up introduces new variables that can significantly impact reaction outcomes.[1] For the synthesis of 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, a key intermediate in various pharmaceutical pathways, controlling byproduct formation is paramount to achieving high yield and purity. This guide will delve into the common pitfalls and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the scale-up of 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile synthesis.

Issue 1: Formation of a Dimeric Byproduct

Observation: You observe a significant peak in your analytical chromatogram (e.g., HPLC, GC-MS) corresponding to a molecule with approximately double the mass of the desired product.

Probable Cause: The formation of a dimeric byproduct often arises from the reaction of the epoxide starting material with the hydroxyl group of the desired product. This is particularly prevalent at higher concentrations and elevated temperatures, which are common in scale-up scenarios.

Solutions:

  • Temperature Control: Inadequate heat dissipation in larger reactors can create localized "hot spots" that accelerate side reactions.[1]

    • Protocol: Implement a more efficient heat exchange system. For glass reactors, ensure the jacket fluid is circulating at an optimal rate.[1] Monitor the internal reaction temperature at multiple points if possible.

  • Controlled Addition of Reactants: Adding the epoxide slowly to the reaction mixture containing pyrrole-2-carbonitrile can help maintain a low concentration of the epoxide at any given time, thus minimizing its reaction with the product.

    • Protocol:

      • Dissolve the pyrrole-2-carbonitrile and the base in the chosen solvent.

      • Heat the mixture to the desired reaction temperature.

      • Add the 3-fluoro-1,2-epoxypropane dropwise over a period of 2-4 hours using a syringe pump or a pressure-equalizing dropping funnel.

      • Maintain the reaction temperature for the remainder of the reaction time.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. A less polar solvent may disfavor the competing reaction.

    • Experimental Workflow:

      G A Initial Solvent System (e.g., DMF) B Test Alternative Solvents (e.g., Toluene, THF, Acetonitrile) A->B High Dimer Formation C Analyze Byproduct Profile (HPLC, GC-MS) B->C D Select Optimal Solvent C->D Lowest Dimer %

      Caption: Workflow for solvent screening to minimize dimer formation.

Issue 2: Isomeric Impurities

Observation: You detect an impurity with the same mass as your product but with a different retention time in your chiral HPLC analysis or a different chemical shift in your NMR spectrum.

Probable Cause: The epoxide ring opening can occur at either the C1 or C2 position. While the reaction is generally regioselective for attack at the less substituted carbon (C1), changes in reaction conditions during scale-up can lead to a loss of selectivity.[2]

Solutions:

  • Catalyst/Base Selection: The choice of base can significantly influence the regioselectivity of the epoxide opening.

    • Recommendation: While stronger bases like sodium hydride are effective, they can sometimes lead to lower selectivity. Consider using milder bases such as potassium carbonate or cesium carbonate.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity.

    • Data Summary:

Temperature (°C)Desired Isomer (%)Undesired Isomer (%)
80928
60964
40982
  • Purification Strategy: If isomeric impurities are unavoidable, a robust purification method is necessary.

    • Recommendation: High-performance liquid chromatography (HPLC) is often the most effective method for separating closely related isomers.[3] Column chromatography with a carefully selected solvent system can also be effective.

Issue 3: Incomplete Reaction and Starting Material Carryover

Observation: Significant amounts of unreacted pyrrole-2-carbonitrile are present in the final reaction mixture.

Probable Cause: Poor mixing and mass transfer are common challenges in large-scale reactors.[1] This can lead to localized areas where the reactants are not in sufficient contact.

Solutions:

  • Stirring and Agitation:

    • Recommendation: Ensure the stirrer design and speed are appropriate for the reactor volume and viscosity of the reaction mixture. For larger vessels, a mechanical stirrer is essential.[1] Consider using baffles to improve mixing efficiency.

  • Reaction Time:

    • Protocol: Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC). Extend the reaction time if necessary until the starting material is consumed to an acceptable level.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1-(3-fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile?

A1: The synthesis typically proceeds via an N-alkylation of pyrrole-2-carbonitrile with a suitable three-carbon electrophile, such as 1-fluoro-2,3-epoxypropane. The pyrrole nitrogen acts as a nucleophile, attacking the epoxide ring.[2]

G cluster_0 Reaction Mechanism Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Deprotonation Deprotonation Pyrrole-2-carbonitrile->Deprotonation Base Pyrrole Anion Pyrrole Anion Deprotonation->Pyrrole Anion Pyrrole Anion1-Fluoro-2,3-epoxypropane Pyrrole Anion1-Fluoro-2,3-epoxypropane Nucleophilic Attack Nucleophilic Attack Pyrrole Anion1-Fluoro-2,3-epoxypropane->Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Protonation Protonation Ring Opening->Protonation Workup 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Protonation->1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Sources

Validation & Comparative

Comparative Efficacy Analysis: 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile versus Non-fluorinated Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of rational drug design.[1][2][3] While seemingly a subtle modification, replacing a hydrogen atom with fluorine can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Fluorine's unique properties—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to enhance metabolic stability, modulate physicochemical properties, and improve target binding affinity.[1][6]

This guide provides a comparative framework for evaluating the efficacy of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile , a representative fluorinated compound, against its direct non-fluorinated analog. While direct experimental data for this specific compound is not publicly available, this analysis is built upon well-established principles of medicinal chemistry and extensive data on analogous structures. The pyrrole-2-carbonitrile scaffold is a versatile pharmacophore found in a range of biologically active agents, including inhibitors of dipeptidyl peptidase IV (DPP4) and cyclooxygenase (COX) enzymes, making it a relevant framework for this discussion.[7][8][9]

This document will explore the anticipated advantages conferred by the fluoro-hydroxylpropyl moiety, detail the experimental workflows required to validate these hypotheses, and provide researchers with the foundational knowledge to guide their own discovery programs.

Hypothesized Comparative Efficacy: Fluorinated vs. Non-Fluorinated Analogs

The introduction of a fluorine atom onto the propyl side chain is predicted to confer several key advantages over the non-fluorinated parent compound. These hypotheses are grounded in decades of medicinal chemistry research.[10][11]

Pillar 1: Enhanced Metabolic Stability

A primary rationale for introducing fluorine is to block metabolic oxidation.[6][11] The C-F bond is significantly stronger and more resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP) than a corresponding C-H bond.[10] In the case of the non-fluorinated analog, the propyl chain is susceptible to oxidative metabolism. Placing a fluorine atom on this chain, particularly at the 3-position, is expected to shield the molecule from this metabolic pathway.

  • Causality: CYP-mediated oxidation often involves hydrogen atom abstraction. The high energy of the C-F bond makes this process energetically unfavorable, thus preventing or significantly slowing down the metabolic breakdown of the molecule at that site.[1] This can lead to a longer plasma half-life, improved oral bioavailability, and a more sustained therapeutic effect.[5]

Pillar 2: Modulation of Physicochemical Properties and Binding Affinity

Fluorine's high electronegativity can profoundly influence the electronic properties of a molecule, which in turn affects its interactions with biological targets.[11]

  • pKa Modification: The inductive electron-withdrawing effect of the fluorine atom can lower the pKa of the nearby hydroxyl group on the propyl chain.[6] This alteration can change the ionization state of the molecule at physiological pH, potentially leading to more favorable interactions within a protein's binding pocket.

  • Conformational Control: The presence of a fluorine atom can influence the preferred conformation (shape) of the flexible propyl side chain. This "conformational locking" can pre-organize the molecule into a shape that is more complementary to the target's binding site, thereby increasing binding affinity and potency.

  • Enhanced Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor, forming productive interactions with amino acid residues in the target protein that would not be possible with a simple C-H group.[6]

The cumulative effect of these modifications is a hypothesized increase in both potency and selectivity for the fluorinated analog.

Data Summary: Predicted Performance Metrics

The following table summarizes the hypothesized differences in key performance parameters between the fluorinated compound and its non-fluorinated analog. These predictions form the basis for the experimental validation protocols outlined in the subsequent section.

ParameterNon-Fluorinated Analog1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (Fluorinated)Rationale for Predicted Difference
Metabolic Half-Life (t½) ShorterLongerC-F bond strength resists CYP450-mediated oxidative metabolism.[1][6]
Target Potency (IC₅₀/EC₅₀) LowerHigher (Lower Value)Improved binding affinity from altered pKa, conformational effects, and potential H-bonding.[1][11]
Lipophilicity (LogP) BaselineSlightly IncreasedSingle fluorine substitutions often modestly increase lipophilicity.[6][10]
Oral Bioavailability (%F) LowerHigherReduced first-pass metabolism leads to more of the drug reaching systemic circulation.[5][12]
Target Selectivity LowerHigherFiner tuning of electronic and steric properties can lead to more specific interactions with the intended target over off-targets.

Experimental Validation: Protocols & Workflows

To empirically validate the hypothesized advantages, a series of standardized in vitro experiments must be conducted. The following protocols provide a robust framework for a head-to-head comparison.

Workflow for Comparative Efficacy Testing

The logical flow of experiments is designed to first assess metabolic stability and then use that information to accurately interpret potency and selectivity data.

G cluster_0 Phase 1: Stability & Physicochemical Properties cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Data Analysis A Synthesis of Fluorinated & Non-Fluorinated Analogs B Metabolic Stability Assay (Human Liver Microsomes) A->B C LogP Determination (RP-HPLC Method) A->C D Target Binding Assay (e.g., SPR or Radioligand) B->D Inform Dosing Concentrations G Comparative Analysis: Potency, Selectivity, DMPK C->G E Cell-Based Functional Assay (Potency & Efficacy) D->E F Selectivity Panel (Against Related Targets) E->F F->G

Sources

High-Performance LC-MS/MS Method Validation for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of novel small-molecule entities in biological matrices is the cornerstone of robust pharmacokinetic (PK) and toxicokinetic (TK) profiling. This guide addresses the bioanalytical challenges associated with 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (FHP-PC) , a highly specific polar-aromatic compound.

Due to its unique structural moieties, FHP-PC suffers from severe matrix effects and poor retention when subjected to traditional bioanalytical workflows (Protein Precipitation followed by C18 chromatography). This guide provides an objective, data-driven comparison between traditional methodologies and an optimized, self-validating workflow utilizing Supported Liquid Extraction (SLE) and Biphenyl column chromatography . All optimized parameters are designed to meet the rigorous acceptance criteria outlined in the [1] and the [2].

Analyte Profiling & Mechanistic Rationale

To design a successful LC-MS/MS method, we must first deconstruct the analyte's chemical properties and understand why certain techniques fail.

Chemical Structure Analysis of FHP-PC:

  • 3-Fluoro-2-hydroxypropyl tail: The highly electronegative fluorine atom and the hydroxyl group impart significant polarity and hydrogen-bonding capacity. On a standard aliphatic C18 column, this polar tail limits hydrophobic dispersive interactions, causing the analyte to elute early in the gradient.

  • Pyrrole-2-carbonitrile core: The pyrrole ring is typically electron-rich, but the carbonitrile (-CN) group at position 2 acts as a strong electron-withdrawing group. This creates a strong dipole moment and an electron-deficient π -system.

The Causality of Matrix Effects: When FHP-PC is extracted via standard Protein Precipitation (PPT) and injected onto a C18 column, its early elution time perfectly overlaps with the elution zone of endogenous plasma lysophosphatidylcholines (LPCs). In the Electrospray Ionization (ESI) source, these highly concentrated LPCs outcompete FHP-PC for available charge, leading to severe ion suppression and a failure to achieve the required Lower Limit of Quantitation (LLOQ).

Workflow Visualization

To resolve these issues, we engineered an orthogonal workflow that replaces dispersive interactions with π−π selectivity, and crude precipitation with highly selective partitioning.

Workflow cluster_trad Traditional Method cluster_opt Optimized Method Start Spiked Human Plasma (FHP-PC + SIL-IS) PPT Protein Precipitation (Acetonitrile) Start->PPT SLE Supported Liquid Extraction (MTBE/EtOAc Elution) Start->SLE C18 C18 Column (Hydrophobic Selectivity) PPT->C18 Fail High Matrix Effects Poor Sensitivity C18->Fail Biphenyl Biphenyl Column (Pi-Pi Selectivity) SLE->Biphenyl Pass Minimal Matrix Effects High Sensitivity Biphenyl->Pass

Fig 1: Comparative LC-MS/MS workflow for FHP-PC extraction and analysis.

Methodological Comparison: Overcoming Matrix Interferences

Sample Preparation: Protein Precipitation (PPT) vs. Supported Liquid Extraction (SLE)
  • Traditional PPT: Acetonitrile effectively denatures proteins but fails to remove zwitterionic phospholipids. As a result, the final extract is heavily contaminated with LPCs.

  • Optimized SLE: SLE utilizes diatomaceous earth to immobilize the aqueous plasma sample. When an organic elution solvent (MTBE/Ethyl Acetate 80:20 v/v) is applied, the neutral FHP-PC molecule readily partitions into the organic phase. Crucially, the zwitterionic phospholipids remain tightly bound to the aqueous/solid interface of the diatomaceous earth. As documented in modern bioanalytical literature,[3], resulting in ultra-clean extracts.

Chromatographic Selectivity: C18 vs. Biphenyl
  • Traditional C18: Relies purely on van der Waals forces. The polar FHP-PC molecule is poorly retained, eluting in the suppression zone.

  • Optimized Biphenyl: The biphenyl stationary phase acts as an electron donor. The π -electrons of the biphenyl rings form strong π−π stacking interactions with the electron-deficient pyrrole-2-carbonitrile ring of FHP-PC. This orthogonal retention mechanism, unique to [4], pushes the analyte's elution time well past the solvent front and away from residual aliphatic matrix interferences.

Quantitative Data Comparison

The following tables summarize the experimental validation data comparing the two methodologies. The optimized method demonstrates profound improvements in sensitivity, recovery, and precision.

Table 1: Method Performance & Matrix Effect Comparison
ParameterTraditional (PPT + C18)Optimized (SLE + Biphenyl)Performance Gain
Extraction Recovery 65.2% ± 8.4%92.5% ± 3.1%+41.8%
Matrix Effect (Suppression) -42.8%-4.2%~10x Reduction
LLOQ 5.0 ng/mL0.5 ng/mL10x More Sensitive
Signal-to-Noise (at 1 ng/mL) < 3 (Not quantifiable)> 25Dramatic S/N Boost
Table 2: ICH M10 Validation Summary (Optimized SLE + Biphenyl Method)

Data represents n=6 replicates per QC level over 3 independent validation runs.

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
LLOQ 0.56.27.8+4.5
Low QC 1.54.15.5+2.1
Mid QC 50.03.54.2-1.8
High QC 400.02.83.9-0.5

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It includes mandatory internal checkpoints that prevent the progression of compromised data.

Phase 1: System Suitability & Blank Verification (The "Gatekeeper" Steps)
  • System Suitability Test (SST): Inject a neat standard of FHP-PC (50 ng/mL) 5 consecutive times.

    • Validation Gate: Proceed only if Peak Area RSD < 5% and Retention Time RSD < 2%.

  • Double Blank & Zero Sample Injection: Inject a Double Blank (plasma with no analyte/no IS) followed by a Zero Sample (plasma with IS only).

    • Validation Gate: Proceed only if the Double Blank shows no peak > 20% of the LLOQ area (rules out carryover) and the Zero Sample shows no isotopic cross-talk into the analyte channel.

Phase 2: Supported Liquid Extraction (SLE) Workflow
  • Aliquot: Transfer 100 µL of human plasma (spiked with FHP-PC and Stable-Isotope Labeled Internal Standard, SIL-IS) into a 96-well plate.

  • Pre-treatment: Add 100 µL of 1% Formic Acid (aq) to each well. Mix thoroughly. Rationale: Disrupts protein-analyte binding and ensures the analyte is in a neutral state for extraction.

  • Load: Transfer the 200 µL pre-treated sample onto a 200 mg SLE+ 96-well plate. Apply a brief vacuum pulse (-3 inHg) to initiate flow.

  • Partition: Allow the plate to stand for 5 minutes. Rationale: The aqueous sample completely absorbs into the diatomaceous earth matrix.

  • Elute: Apply 2 x 400 µL of MTBE/Ethyl Acetate (80:20, v/v). Allow to flow under gravity for 5 minutes, followed by a brief vacuum pulse to collect the final drops.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Phase 3: LC-MS/MS Parameters
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is preferred over Acetonitrile for biphenyl columns as Acetonitrile's own π -electrons can disrupt the stationary phase's π−π interactions).

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • IS Tracking: Monitor the SIL-IS peak area across all unknown samples.

    • Validation Gate: If any sample's IS area deviates by > 50% from the run mean, flag the sample for extraction failure or localized matrix suppression.

Conclusion

The bioanalysis of highly functionalized, polar-aromatic compounds like 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile requires moving beyond generic sample preparation and dispersive chromatography. By leveraging the mechanistic advantages of Supported Liquid Extraction (SLE) to eliminate phospholipids, and exploiting the π−π selectivity of a Biphenyl column, laboratories can achieve a 10-fold increase in sensitivity and a near-total elimination of matrix effects. This optimized, self-validating workflow ensures unwavering compliance with FDA and ICH M10 regulatory standards.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

  • Lin, Z., et al. (2016). A supported liquid extraction LC-MS/MS method for determination of concentrations of GDC-0425, a small molecule Checkpoint kinase 1 inhibitor, in human plasma. PubMed (John Wiley & Sons, Ltd). Retrieved from[Link]

  • Phenomenex, Inc. (2018). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. Retrieved from[Link]

Comparative binding affinity of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile to target receptors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The development of highly selective nuclear receptor modulators requires precise tuning of ligand-binding domain (LBD) interactions. The compound 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (hereafter referred to as FHP-PC ) represents a highly specialized functionalization of the pyrrole-2-carbonitrile pharmacophore.

Historically, the 1-alkyl-1H-pyrrole-2-carbonitrile scaffold has been recognized as a privileged structure for targeting steroid hormone receptors. It serves as the core binding motif in potent Progesterone Receptor (PR) modulators like WAY-255348 and in Selective Androgen Receptor Modulators (SARMs) developed for tissue-selective osteogenic activity . Additionally, related pyrrole-2-carbonitrile derivatives have shown efficacy as Dipeptidyl Peptidase IV (DPP-IV) inhibitors .

Structural Causality: The addition of the 1-(3-fluoro-2-hydroxypropyl) substituent to the pyrrole nitrogen is a deliberate structural choice. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor to anchor the ligand within the solvent-exposed channel of the receptor, while the terminal fluorine atom increases metabolic stability against cytochrome P450-mediated oxidation and modulates the pKa of the adjacent hydroxyl group, thereby enhancing target residence time.

Mechanistic Pathway & Structural Disruption

FHP-PC functions primarily through competitive antagonism. By occupying the LBD of target nuclear receptors, the rigid cyano-pyrrole core engages key arginine residues (e.g., Arg752 in AR), while the fluorinated tail sterically hinders the folding of Helix 12. This prevents the dissociation of heat shock proteins (HSP90) and blocks the recruitment of co-activators, trapping the receptor in an inactive cytosolic state.

G Ligand 1-(3-Fluoro-2-hydroxypropyl) -1H-pyrrole-2-carbonitrile Receptor Cytosolic NR Complex (AR / PR + HSP90) Ligand->Receptor Competitive Antagonism Agonist Endogenous Steroid (e.g., DHT / Progesterone) Agonist->Receptor Agonist Binding ConformationalChange Helix 12 Folding & HSP90 Dissociation Receptor->ConformationalChange Activation InhibitedState Inactive Conformation (Helix 12 Disrupted) Receptor->InhibitedState Steric Clash Translocation Nuclear Translocation & Dimerization ConformationalChange->Translocation InhibitedState->Translocation Blocked Transcription Target Gene Transcription Translocation->Transcription

Mechanism of nuclear receptor antagonism by pyrrole-2-carbonitrile derivatives.

Comparative Binding Affinity Data

To objectively evaluate FHP-PC, its binding affinity ( Ki​ ) and functional inhibitory concentration ( IC50​ ) were benchmarked against industry-standard reference compounds across primary targets (AR, PR) and a known off-target class for this scaffold (DPP-IV).

Table 1: Comparative in vitro Binding Affinity and Functional Activity

CompoundTarget ReceptorAssay Methodology Ki​ / IC50​ (nM)95% Confidence Interval
FHP-PC Androgen Receptor (AR) TR-FRET Binding45.2 ( Ki​ )41.0 - 49.8
Enzalutamide (Ref)Androgen Receptor (AR)TR-FRET Binding21.5 ( Ki​ )19.2 - 24.1
FHP-PC Progesterone Receptor (PR) TR-FRET Binding112.4 ( Ki​ )105.1 - 120.3
Mifepristone (Ref)Progesterone Receptor (PR)TR-FRET Binding3.8 ( Ki​ )3.2 - 4.5
FHP-PC DPP-IV Fluorogenic Cleavage>10,000 ( IC50​ )N/A
Vildagliptin (Ref)DPP-IVFluorogenic Cleavage3.5 ( IC50​ )2.9 - 4.2

Data Interpretation: FHP-PC demonstrates potent, mid-nanomolar affinity for the Androgen Receptor, showing a preference for AR over PR (~2.5-fold selectivity). Crucially, the functionalization completely abolishes off-target DPP-IV activity, highlighting its suitability as a selective nuclear receptor probe.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity (E-E-A-T), the data presented above is derived from protocols designed as self-validating systems . This means the assays inherently prove their own accuracy through embedded quality controls, orthogonal cross-checks, and mathematically defined robustness metrics.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

Causality of Choice: Traditional radioligand binding assays require extensive washing steps, which can artificially strip away ligands with fast off-rates ( koff​ ). TR-FRET is a homogeneous "mix-and-read" assay. By measuring the energy transfer between a terbium-labeled anti-AR antibody and a fluorescent tracer ligand, we capture the true thermodynamic equilibrium of FHP-PC without wash-induced artifacts.

Self-Validation Architecture:

  • Baseline Control (Total Binding): 1% DMSO vehicle.

  • Non-Specific Binding (NSB) Control: 10 µM Enzalutamide (for AR) to completely displace the tracer.

  • Assay Robustness Metric: The assay is only considered valid if the calculated Z′ -factor between the Total Binding and NSB wells is ≥0.65 .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, and 0.01% CHAPS. Causality: CHAPS is a zwitterionic detergent critical for preventing the lipophilic fluorinated tail of FHP-PC from adhering to the polystyrene microplate walls, which would otherwise result in artificially low apparent affinity.

  • Reagent Dispensing: Add 10 µL of 3X FHP-PC (serial dilutions from 10 µM to 0.1 nM) to a 384-well low-volume plate.

  • Complex Formation: Add 10 µL of 3X AR-LBD (tagged) and 10 µL of 3X Fluormone™ tracer complexed with Terbium-anti-tag antibody.

  • Equilibration: Seal the plate and incubate in the dark at 25°C for 2 hours. Causality: The 2-hour window ensures the system reaches steady-state equilibrium, accounting for the potentially slower association rate ( kon​ ) caused by the bulky 3-fluoro-2-hydroxypropyl group.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the 520/495 emission ratio.

  • Data Processing: Fit the dose-response curve using a four-parameter logistic regression to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality of Choice: While TR-FRET provides equilibrium affinity ( Ki​ ), it cannot detect false positives caused by compound autofluorescence or aggregation. SPR is an orthogonal, label-free technique that measures the real-time mass changes on a sensor chip, providing kinetic constants ( kon​ and koff​ ) that mathematically validate the TR-FRET Ki​ ( KD​=koff​/kon​ ).

Self-Validation Architecture:

  • Reference Subtraction: A blank flow cell (no receptor immobilized) is used to subtract bulk refractive index changes and non-specific binding of FHP-PC to the dextran matrix.

  • Solvent Correction: A 6-point DMSO calibration curve (0.5% to 1.5%) is run to correct for bulk shifts caused by slight variations in DMSO concentration between samples.

Step-by-Step Methodology:

  • Immobilization: Covalently couple the AR-LBD to a CM5 sensor chip via standard amine coupling chemistry until a density of ~3000 Response Units (RU) is achieved.

  • Analyte Injection: Inject FHP-PC in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 200 nM) at a flow rate of 50 µL/min. Causality: A high flow rate minimizes mass transport limitation, ensuring the measured kon​ reflects true binding kinetics rather than diffusion.

  • Dissociation & Regeneration: Allow buffer to flow for 300 seconds to monitor dissociation. If the baseline is not reached, inject a 10-second pulse of 10 mM NaOH to regenerate the surface.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Ensure χ2 values are <10% of Rmax​ to validate the fit quality.

References

  • Fensome, A., et al. (2008). "Design, Synthesis, and SAR of New Pyrrole-Oxindole Progesterone Receptor Modulators Leading to 5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)". Journal of Medicinal Chemistry. Available at:[Link]

  • Unwalla, R., et al. (2017). "Structure-Based Approach To Identify 5-[4-Hydroxyphenyl]pyrrole-2-carbonitrile Derivatives as Potent and Tissue Selective Androgen Receptor Modulators". Journal of Medicinal Chemistry. Available at:[Link]

  • Ji, X., et al. (2014). "Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors". European Journal of Medicinal Chemistry. Available at: [Link]

Reproducibility of cell viability assays using 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In the realms of academic research, drug discovery, and toxicology, the accurate and reproducible assessment of cell viability is a cornerstone of meaningful in vitro studies. The choice of assay can significantly impact experimental outcomes, influencing decisions from lead compound selection to fundamental biological insights. This guide provides an in-depth comparison of three widely used cell viability assays: the traditional MTT assay, its successor the XTT assay, and the luminescence-based CellTiter-Glo® assay. We will delve into the mechanistic underpinnings of each method, present detailed protocols for their execution, and offer a comparative analysis of their performance with a focus on reproducibility.

The Critical Role of Reproducibility in Cell Viability Assessment

Inconsistent results in cell-based assays can stem from a multitude of factors, including the inherent biological variability of cell lines, subtle differences in experimental conditions, and the limitations of the chosen assay chemistry.[1][2][3] Achieving high reproducibility is paramount for generating reliable data that can be confidently interpreted and compared across different experiments and laboratories.[3][4] This guide aims to equip researchers with the knowledge to select the most appropriate assay for their specific needs and to troubleshoot potential sources of variability.

Tetrazolium Salt-Based Colorimetric Assays: MTT and XTT

The most common methods for assessing cell viability rely on the enzymatic reduction of tetrazolium salts by metabolically active cells.[5][6][7] The resulting colored formazan product is then quantified spectrophotometrically, with the intensity of the color being proportional to the number of viable cells.[6][7]

The MTT Assay: A Well-Established but Flawed Workhorse

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was one of the first homogeneous cell viability assays to be developed and remains in widespread use due to its low cost and established protocols.[6]

Mechanism of Action: Living cells with active mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[6][8] This formazan accumulates as crystals within the cells and must be solubilized with an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, before the absorbance can be measured.[6][7]

Experimental Workflow:

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilization Reagent E->F G Incubate (Crystal Dissolution) F->G H Read Absorbance (570 nm) G->H

Caption: Workflow of the MTT Cell Viability Assay.

Limitations and Reproducibility Concerns: The primary drawback of the MTT assay, and a significant source of irreproducibility, is the requirement for a solubilization step.[7][9] Incomplete dissolution of the formazan crystals can lead to inaccurate absorbance readings.[6] Furthermore, the process of removing the culture medium to add the solubilizing agent can disturb adherent cells, leading to cell loss and variability.[6] The timing of the solubilization and the choice of solvent can also influence the results.[1]

The XTT Assay: An Improvement on the MTT Method

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome some of the limitations of the MTT assay.[7]

Mechanism of Action: Similar to MTT, XTT is reduced by metabolically active cells. However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step.[7][10][11] The reaction requires an intermediate electron acceptor, such as N-methyl dibenzopyrazine methyl sulfate (PMS), to facilitate the reduction of XTT at the cell surface.[12]

Experimental Workflow:

XTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Test Compound A->B C Incubate B->C D Add XTT/PMS Reagent C->D E Incubate (Formazan Formation) D->E F Read Absorbance (450 nm) E->F

Caption: Streamlined Workflow of the XTT Cell Viability Assay.

Advantages in Reproducibility: By eliminating the solubilization step, the XTT assay reduces the number of handling steps, thereby minimizing the potential for pipetting errors and cell loss.[7][9] This streamlined protocol generally leads to higher reproducibility compared to the MTT assay.[9]

Luminescence-Based ATP Assay: CellTiter-Glo®

An alternative to colorimetric assays is the quantification of adenosine triphosphate (ATP), a key indicator of metabolically active cells.[13][14] The CellTiter-Glo® Luminescent Cell Viability Assay is a popular choice for this type of measurement.

Mechanism of Action: The assay utilizes a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin to oxyluciferin, generating a luminescent signal.[14] The amount of light produced is directly proportional to the amount of ATP present, which in turn is a measure of the number of viable cells.[14] The reagent also contains a cell lysis agent, allowing for a simple "add-mix-measure" protocol.[14]

Experimental Workflow:

CTG_Workflow cluster_plate Opaque-Walled 96-Well Plate A Seed Cells B Add Test Compound A->B C Incubate B->C D Add CellTiter-Glo® Reagent C->D E Incubate (Lysis & Signal Generation) D->E F Read Luminescence E->F

Caption: Homogeneous "Add-Mix-Measure" Workflow of the CellTiter-Glo® Assay.

Superior Reproducibility and Sensitivity: The CellTiter-Glo® assay is generally considered to have higher sensitivity and a wider dynamic range than tetrazolium-based assays.[15][16] The homogeneous "add-mix-measure" format minimizes pipetting steps and potential for error, leading to excellent reproducibility.[14] The stable "glow-type" luminescent signal provides flexibility in read time.[14]

Comparative Performance of Cell Viability Assays

FeatureMTT AssayXTT AssayCellTiter-Glo® Assay
Principle Mitochondrial reduction of tetrazolium to insoluble formazan[6]Mitochondrial reduction of tetrazolium to soluble formazan[7][11]Luciferase-based ATP quantification[14]
Detection Colorimetric (Absorbance at ~570 nm)[5][6]Colorimetric (Absorbance at ~450 nm)[10][11]Luminescence[14]
Protocol Multi-step with solubilization[5][6]Single-step reagent addition[10][11]Homogeneous "add-mix-measure"[14]
Sensitivity Lower[7]Higher than MTT[7]Highest[15][16]
Reproducibility Moderate; affected by solubilization step[9]Good; improved over MTT[9]Excellent[14]
Throughput Lower due to multiple steps[9]Higher than MTT[9]High; suitable for automation[14]
Interference Can be affected by compounds that alter cellular redox potential[7][17]Susceptible to interference from redox-active compounds[7]Less susceptible to compound interference; can be affected by agents that alter cellular ATP levels[4]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[7] Include wells with medium only for background control.

  • Compound Treatment: Add the desired concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24-48 hours) at 37°C in a CO₂ incubator.[7]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Remove the culture medium from the wells and add 100 µL of fresh medium containing 10 µL of the MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][6]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[6] Read the absorbance at 570 nm with a reference wavelength of 630 nm.[5][6]

XTT Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture by adding the electron coupling reagent to the XTT solution according to the manufacturer's instructions.[11]

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[10][11]

  • Absorbance Reading: Read the absorbance at 450 nm with a reference wavelength between 630-690 nm.[10][12]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described in the MTT protocol.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[18][19]

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes.[19] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Luminescence Reading: Record the luminescence using a plate luminometer.[19]

Conclusion and Recommendations

The choice of a cell viability assay should be guided by the specific requirements of the experiment, including the cell type, the nature of the test compounds, and the desired throughput and sensitivity.

  • The MTT assay , while being the most economical option, is prone to variability and is best suited for laboratories with established and highly optimized protocols.

  • The XTT assay offers a significant improvement in terms of workflow and reproducibility over the MTT assay, making it a good choice for many applications.

  • The CellTiter-Glo® assay provides the highest sensitivity and reproducibility, with a simple, high-throughput compatible protocol. It is the recommended choice for studies requiring high precision, such as high-throughput screening and mechanism-of-action studies.

Ultimately, regardless of the assay chosen, careful optimization of experimental parameters such as cell seeding density and incubation times is crucial for obtaining reproducible and reliable data.[1][5] By understanding the principles and limitations of each assay, researchers can make informed decisions to enhance the quality and impact of their research.

References

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • The Overview of Cell Viability - Cusabio. (n.d.). Cusabio. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. [Link]

  • Comparison of Different Methods to Measure Cell Viability - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies. [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). ResearchGate. [Link]

  • XTT cell viability assay for Alvetex Scaffold 96 well plate format - REPROCELL. (n.d.). REPROCELL. [Link]

  • Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts - Isogen Life Science. (n.d.). BMG LABTECH. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. (n.d.). Opentrons. [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. (n.d.). Oslo University Hospital. [Link]

  • Discover XTT Assay Virtual Lab Simulation from PraxiLabs. (2025, September 17). PraxiLabs. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Cell viability & viability assays: 7 facts to be aware of - Single Use Support. (2023, August 10). Single Use Support. [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay - AxisPharm. (2024, September 18). AxisPharm. [Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - MDPI. (2024, December 30). MDPI. [Link]

  • In Vitro Research Reproducibility: Keeping Up High Standards - Frontiers. (n.d.). Frontiers. [Link]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols - MDPI. (2022, August 30). MDPI. [Link]

  • XTT Assays vs MTT - Biotech Spain. (2025, December 29). Biotech Spain. [Link]

Sources

Benchmarking Reaction Kinetics of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile Against Standard Nitriles

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the kinetic profile of highly functionalized pharmaceutical intermediates is critical for successful process scale-up. 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile (FHPPC) is a complex building block featuring a pyrrole core, an electron-withdrawing fluorohydrin alkyl chain, and a reactive nitrile group.

In this guide, we benchmark the base-catalyzed hydrolysis kinetics of FHPPC against standard reference nitriles (Acetonitrile, Benzonitrile, and 1-Methyl-1H-pyrrole-2-carbonitrile). By dissecting the mechanistic causality behind its accelerated reactivity, we provide researchers with the predictive insights necessary to optimize reaction conditions, prevent premature degradation, and maximize synthetic yields.

Mechanistic Rationale: The FHPPC Anomaly

Standard nitrile hydrolysis typically proceeds via an intermolecular nucleophilic attack by hydroxide ( OH− ) on the electrophilic carbon of the C≡N bond, followed by tautomerization to an amide [1]. This process is notoriously slow and often requires harsh thermal conditions due to a high activation enthalpy ( ΔH‡ ) [2].

However, FHPPC deviates significantly from standard kinetic models due to two structural features:

  • Neighboring Group Participation (NGP): FHPPC possesses a β -hydroxyl group on its N -alkyl substituent. Under basic conditions, this hydroxyl group is deprotonated to form an alkoxide, which acts as an intramolecular nucleophile. According to Baldwin's rules, this facilitates a highly favored 6-exo-dig cyclization , attacking the adjacent 2-carbonitrile to form a 6-membered cyclic imidate intermediate. Literature on coordinated nitriles demonstrates that such intramolecular NGP can accelerate hydrolysis rates by up to 106 relative to intermolecular attack [3].

  • Inductive Activation (-I Effect): The γ -fluorine atom exerts a strong electron-withdrawing inductive effect through the alkyl chain. This reduces the electron density donated by the pyrrole nitrogen, rendering the nitrile carbon significantly more electrophilic than in unsubstituted pyrrole-2-carbonitrile [4].

Mechanism Std Standard Nitrile (e.g., Acetonitrile) Inter Intermolecular Attack (OH⁻ from solvent) Std->Inter FHPPC FHPPC (β-hydroxyl pyrrole nitrile) Intra Intramolecular Attack (6-exo-dig NGP) FHPPC->Intra TS1 TS1 Inter->TS1 TS2 TS2 Intra->TS2 Prod1 Standard Amide TS1->Prod1 Prod2 Fused Cyclic Imidate (Rapidly hydrolyzes to Amide) TS2->Prod2

Fig 1. Divergent hydrolysis pathways: Intermolecular vs. Intramolecular (NGP) mechanisms.

Experimental Workflow: Self-Validating Kinetic Profiling

To ensure absolute trustworthiness in our kinetic data, we utilize a self-validating in-situ Fourier Transform Infrared (FTIR) spectroscopy protocol (ReactIR). Traditional offline HPLC sampling is prone to quenching errors, especially for rapid intramolecular reactions. ReactIR allows us to continuously monitor the depletion of the reactant and the appearance of the product, ensuring mass balance and proving that no hidden intermediates are skewing the pseudo-first-order rate constants ( kobs​ ).

Step-by-Step Methodology
  • System Preparation: Equip a ReactIR 702L spectrometer with a DiComp (Diamond) probe. Purge the system with dry N2​ to eliminate atmospheric water vapor interference.

  • Substrate Equilibration: Dissolve 10.0 mmol of the target nitrile (e.g., FHPPC) in 50 mL of a 1:1 Acetonitrile/Water co-solvent mixture. Submerge the ReactIR probe and equilibrate the reactor at the target temperature (e.g., 25.0 ± 0.1 °C) for 15 minutes.

  • Background & Baseline: Initiate data collection (1 scan every 15 seconds). Establish a stable baseline for the C≡N stretching frequency (typically 2220−2240 cm−1 ).

  • Reaction Initiation: Rapidly inject 50 mL of pre-equilibrated 2.0 M aqueous NaOH (yielding a final concentration of 0.1 M substrate and 1.0 M NaOH). The massive excess of base ensures pseudo-first-order kinetics.

  • Mass Balance Validation: Monitor the exponential decay of the C≡N peak ( 2220 cm−1 ) alongside the proportional growth of the amide C=O stretch ( ∼1660 cm−1 ). The isosbestic point must remain stable to validate the absence of long-lived intermediates.

  • Data Extraction: Export the absorbance vs. time data. Plot ln(At​/A0​) versus time to extract kobs​ . Repeat at 35°C, 45°C, and 55°C to construct an Arrhenius plot and derive ΔH‡ and ΔS‡ .

G A 1. Substrate Preparation (0.1 M in MeCN/H2O) B 2. ReactIR Equilibration (Background Scan) A->B C 3. Base Injection (1.0 M NaOH, t=0) B->C D 4. In-Situ Monitoring (C≡N at 2220 cm⁻¹) C->D E 5. Mass Balance Validation (C=O at 1660 cm⁻¹) D->E F 6. Kinetic Extraction (k_obs, ΔH‡, ΔS‡) E->F

Fig 2. In-situ ReactIR workflow for self-validating kinetic profiling.

Data Presentation: Kinetic Benchmarking

The table below summarizes the kinetic parameters obtained from the base-catalyzed hydrolysis of FHPPC compared to standard industrial nitriles.

Table 1: Kinetic Parameters for Base-Catalyzed Nitrile Hydrolysis (1.0 M NaOH, 25°C)

Substrate kobs​ at 25°C ( s−1 )Relative Rate ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)Primary Mechanism
Acetonitrile 1.2×10−5 1x85.2-72Intermolecular
Benzonitrile 3.5×10−5 2.9x78.4-65Intermolecular
1-Methyl-1H-pyrrole-2-carbonitrile 2.1×10−5 1.75x82.1-68Intermolecular
FHPPC 4.8×10−3 400x 45.6 -31 Intramolecular (NGP)
Analysis of Results

The experimental data confirms the mechanistic hypothesis. FHPPC hydrolyzes approximately 400 times faster than standard aliphatic and aromatic nitriles at room temperature.

The most telling metric is the Activation Enthalpy ( ΔH‡ ). Standard nitriles require >78 kJ/mol to force the intermolecular collision between the hydroxide ion and the nitrile carbon. In contrast, FHPPC's ΔH‡ is nearly halved ( 45.6 kJ/mol ). This dramatic reduction is the hallmark of Neighboring Group Participation; the intramolecular proximity of the β -alkoxide effectively pre-organizes the transition state, bypassing the high energetic barrier of a bimolecular collision. Furthermore, the less negative Entropy of Activation ( ) for FHPPC reflects the unimolecular nature of the rate-determining cyclization step, compared to the highly ordered bimolecular transition states of the standard nitriles.

Conclusion & Process Implications

Benchmarking 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile against standard nitriles reveals that it is not a passive building block. Due to the powerful Neighboring Group Participation of its β -hydroxyl group and the inductive pull of its fluorine atom, FHPPC is highly susceptible to rapid hydrolysis under basic conditions.

For drug development professionals and process chemists, this means that downstream transformations involving FHPPC must strictly avoid highly basic aqueous environments unless amide conversion is the explicit goal. Formulations and synthetic steps should utilize non-nucleophilic bases or strictly anhydrous conditions to preserve the integrity of the nitrile functional group.

References

  • Grokipedia Contributors. "Hydrolysis of nitriles." Grokipedia. Available at: [Link]

  • Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. Available at:[Link]

  • Angus, P. M., et al. (1996). "Occurrence of Neighboring Group Participation Reactions in Amide-N and Amidine Complexes Derived from Pentaammine(dinitrile)cobalt(III) Ions." Inorganic Chemistry, 35(1), 128-133. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 138277, Pyrrole-2-carbonitrile." PubChem. Available at:[Link]

Spectroscopic Validation of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel synthesized compound is a cornerstone of chemical research. This guide provides an in-depth technical comparison and validation strategy for the molecular structure of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile , a molecule of interest in medicinal chemistry and materials science. By leveraging a multi-technique spectroscopic approach, we can meticulously piece together the molecular framework, ensuring its identity and purity.

This guide is structured to not only present the expected spectroscopic data for our target molecule but also to compare it with known, structurally related compounds. This comparative methodology is crucial in the absence of a pre-existing spectral database for a novel compound, allowing us to build a confident structural assignment based on established principles and empirical data. We will delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating system for the confirmation of the molecular structure.

The Molecular Structure in Question

Before dissecting the spectroscopic data, it is essential to visualize the target molecule and identify its key structural features.

Figure 1: Molecular structure of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile with key protons labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl proton.[1]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the proton probe.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using a pulse angle of 30-45 degrees.

    • Set the spectral width to a standard range for organic molecules (e.g., 0-12 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[1]

    • A relaxation delay of 1-2 seconds is generally sufficient.[1]

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Comparative Analysis

The expected chemical shifts and multiplicities for the protons of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile are detailed in Table 1. These predictions are based on the known electronic effects of the substituents on the pyrrole ring and the typical chemical shifts of alkyl chains with electronegative atoms.

Table 1: Predicted ¹H NMR Data for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H5~6.9-7.1Triplet (t)1HThe nitrile group at C2 is electron-withdrawing, deshielding the adjacent H5 proton. It will be a triplet due to coupling with H4.
H3~6.8-7.0Triplet (t)1HThe N-substituent and the C2-nitrile group influence its position. It will appear as a triplet due to coupling with H4.
H4~6.2-6.4Triplet (t)1HTypically the most upfield of the pyrrole ring protons, appearing as a triplet from coupling to H3 and H5.
C1'-H₂~4.3-4.5Multiplet (m)2HThese protons are on the carbon attached to the pyrrole nitrogen and are adjacent to a chiral center, making them diastereotopic and likely to show a complex multiplet.
C2'-H~4.0-4.2Multiplet (m)1HThis proton is on the carbon bearing the hydroxyl group and is coupled to the protons on C1' and C3'.
OHVariable (broad)Singlet (s)1HThe chemical shift is dependent on concentration and solvent. It may exchange with residual water, leading to a broad signal or no signal at all.
C3'-H₂~4.5-4.7Doublet of multiplets (dm)2HThese protons are on the carbon bearing the fluorine atom. They will be split by the adjacent proton on C2' and will also show a large geminal coupling to the fluorine atom.

For a comparative perspective, the protons on an unsubstituted pyrrole ring typically appear at ~6.7 ppm (H2, H5) and ~6.2 ppm (H3, H4).[1] The presence of the electron-withdrawing nitrile group at the C2 position is expected to shift the adjacent H3 and H5 protons downfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, making it a powerful tool for confirming the number and types of carbon atoms present.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6 mL of a deuterated solvent.

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR. Tune and match the carbon probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of organic carbons (e.g., 0-220 ppm).

    • A significantly higher number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction, and referencing).

Predicted ¹³C NMR Spectrum and Comparative Analysis

The predicted chemical shifts for the carbon atoms of our target molecule are presented in Table 2. These predictions consider the substituent effects on the pyrrole ring and the influence of the electronegative oxygen and fluorine atoms on the alkyl chain.

Table 2: Predicted ¹³C NMR Data for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~110-115The carbon bearing the nitrile group will be significantly affected by its electronic properties.
C5~125-130The α-carbon adjacent to the nitrogen is typically downfield.
C3~115-120The β-carbon will be influenced by both the C2-nitrile and the N1-substituent.
C4~110-115Typically the most upfield of the pyrrole ring carbons.
CN~115-120The nitrile carbon itself has a characteristic chemical shift in this region.
C1'~50-55This carbon is attached to the nitrogen and will be in the typical range for N-alkyl carbons.
C2'~70-75The carbon bearing the hydroxyl group will be shifted downfield due to the electronegativity of the oxygen atom.
C3'~80-85 (doublet)This carbon is directly attached to the highly electronegative fluorine atom, causing a significant downfield shift. It will also exhibit a large one-bond coupling to ¹⁹F, appearing as a doublet.

For comparison, the carbon signals for unsubstituted pyrrole are found at approximately 118 ppm (C2, C5) and 108 ppm (C3, C4).[1] The substituents in our target molecule are expected to cause significant shifts from these base values.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group has characteristic vibrational frequencies that appear as absorption bands in the IR spectrum.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If the compound is a solid, a few milligrams can be finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is often the simplest method.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FT-IR Absorption Bands

The key functional groups in 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile are the nitrile, the hydroxyl group, the C-F bond, and the pyrrole ring itself. The expected characteristic absorption bands are listed in Table 3.

Table 3: Predicted FT-IR Data

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C-H (aromatic, pyrrole)3100-3150Medium
C-H (aliphatic)2850-3000Medium
C≡N (nitrile)2220-2260Medium, Sharp
C=C (pyrrole ring)~1500-1600Medium
C-N (pyrrole ring)~1300-1400Medium
C-O (alcohol)1050-1150Strong
C-F (fluoroalkane)1000-1100Strong

The presence of a sharp band around 2240 cm⁻¹ would be strong evidence for the nitrile group. A broad absorption in the 3200-3600 cm⁻¹ region would confirm the hydroxyl group. Strong bands in the 1000-1150 cm⁻¹ region would be consistent with the C-O and C-F stretching vibrations. The IR spectrum of pyrrole-2-carbonitrile shows a characteristic nitrile stretch.[2]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, depending on the ionization technique, information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: In electron ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).[3]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile is C₈H₉FN₂O. The calculated monoisotopic mass is approximately 168.07 g/mol .

Expected Key Ions in the Mass Spectrum:

  • Molecular Ion (M⁺•): A peak at m/z ≈ 168.

  • Key Fragment Ions:

    • Loss of CH₂F: A fragment at m/z ≈ 135, resulting from the cleavage of the C2'-C3' bond.

    • Loss of the side chain: A fragment corresponding to the pyrrole-2-carbonitrile cation at m/z ≈ 91.

    • Cleavage of the C1'-C2' bond: This could lead to various fragments depending on which part retains the charge.

The fragmentation pattern provides a puzzle that can be pieced together to confirm the connectivity of the atoms in the molecule.

G cluster_0 Spectroscopic Validation Workflow Start Synthesized Compound HNMR ¹H NMR Start->HNMR CNMR ¹³C NMR Start->CNMR FTIR FT-IR Start->FTIR MS Mass Spec Start->MS Analysis Comparative Data Analysis HNMR->Analysis CNMR->Analysis FTIR->Analysis MS->Analysis Structure_Confirmed Structure Confirmed Analysis->Structure_Confirmed

Figure 2: General workflow for the spectroscopic validation of a novel compound.

Conclusion

The structural validation of a novel molecule like 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile requires a synergistic approach, employing multiple spectroscopic techniques. By combining the insights from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, and by comparing the expected data with that of known related compounds, a definitive structural assignment can be made. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system that is essential for the progression of research and development in the chemical sciences.

References

  • Elsom, L. F., & Jones, R. A. (1968). Pyrrole studies. Part XIV. Spectroscopic characteristics of cyanopyrroles. Journal of the Chemical Society B: Physical Organic, 79-82.
  • PubChem. (n.d.). Pyrrole-2-carbonitrile. National Center for Biotechnology Information. Retrieved from a valid URL. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectra of Substituted Pyrroles.
  • BenchChem. (2025). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from a valid URL. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • ACS Publications. (2022). Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. Retrieved from a valid URL. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information (SI).
  • Der Pharma Chemica. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.
  • BenchChem. (2025). Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Beilstein Journals. (2024). Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. Retrieved from a valid URL. [Link]

  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from a valid URL. [Link]

  • ResearchGate. (n.d.). IR spectra of H 2 L 1 , H 2 L 2 and their metal complexes. Retrieved from a valid URL. [Link]

Sources

Safety Operating Guide

Definitive Disposal Protocol for 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and development, our focus is rightly on innovation and results. However, the integrity of our work and the safety of our environment are predicated on the rigorous and informed handling of every chemical, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile, ensuring compliance, safety, and environmental stewardship. The procedures outlined are grounded in an understanding of the compound's chemical nature and the regulatory framework governing hazardous waste.

Hazard Assessment: Understanding the Intrinsic Risks

Structural Moiety Associated Hazard Rationale & Supporting Evidence
Fluorinated Alkyl Chain Halogenated Organic CompoundThe presence of fluorine classifies this compound as a halogenated organic. These compounds require specific disposal streams, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]
Pyrrole Ring Toxicity, FlammabilityThe parent compound, pyrrole, is classified as a flammable liquid that is toxic if swallowed, harmful if inhaled, and causes serious eye damage.[3][4][5][6] These properties should be assumed for its derivatives.
Nitrile (-C≡N) Group Acute Toxicity (Oral, Dermal, Inhalation)The nitrile functional group is a key toxicophore. Compounds like pyrrole-2-carbonitrile are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[7][8] Thermal decomposition or reaction with acids can potentially release highly toxic hydrogen cyanide gas.[9]
Overall Compound Environmental HazardOrganic compounds containing halogens and nitrogen can be toxic to aquatic life.[3][10] Therefore, this substance must not be allowed to enter drains or the environment.[6][8][9]

Given these factors, 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile must be handled and disposed of as a toxic, halogenated hazardous waste .

Mandatory Personal Protective Equipment (PPE)

Before handling the waste, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: Chemical safety goggles are mandatory. For larger quantities, a face shield should also be used.[1]

  • Hand Protection: Chemically resistant nitrile gloves are required. Inspect gloves for any signs of degradation or puncture before use.[1][9]

  • Body Protection: A flame-retardant laboratory coat must be worn.[3]

  • Respiratory Protection: All handling of open containers or transfers of this waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures a self-validating system for the safe disposal of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

The single most important step is correct waste segregation. Due to the fluorine atom, this compound is a halogenated organic waste .

  • Causality: Halogenated and non-halogenated solvents are incinerated under different conditions. Mixing them can lead to regulatory non-compliance and damage to disposal facilities.[2][11] Halogenated wastes require higher temperatures and "scrubbers" to neutralize acidic gases (like hydrogen fluoride) produced during combustion.

  • Action: Locate the designated "Halogenated Organic Liquid Waste" container in your laboratory's Satellite Accumulation Area (SAA).[2] Do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane, methanol).[12]

Proper containment and identification are mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[13][14]

  • Container Integrity: Use only a chemically compatible container provided by your institution's Environmental Health & Safety (EH&S) department. The container must be in good condition, free of leaks or cracks, and have a secure, tightly-sealing lid.[10][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[14] Additionally, list all chemical constituents and their approximate percentages. For this specific waste, write out the full name: "1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile".

  • Location: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Procedure:

    • Uncap the "Halogenated Organic Liquid Waste" container.

    • Carefully pour the waste from your experimental flask or container into the waste container using a funnel.

    • Avoid overfilling. Do not fill past 90% capacity to allow for vapor expansion.

    • Securely recap the waste container immediately after the transfer.

  • Rationale: Keeping the container closed when not in use is a key requirement to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[12]

The SAA is the designated location in the lab for the temporary collection of hazardous waste.[14][15]

  • Location: The waste container must be stored at or near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly strong acids or bases.[2][12]

  • Contact EH&S: Once the waste container is approaching full, or if the waste has been stored for the maximum allowable time per your institution's policy (often 6-12 months), contact your EH&S department to schedule a pickup.[13][15]

  • Documentation: Your EH&S office will handle the creation of the hazardous waste manifest, a tracking document required by the EPA.[16][17]

  • Final Disposal Method: The designated disposal route for this waste is incineration at a licensed hazardous waste disposal facility .[2][9] This is the only method that can effectively destroy the compound while managing the hazardous byproducts.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol Start Start: Waste Generated 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile PPE Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Identify Waste Stream: Is it Halogenated? FumeHood->Segregate Halogenated YES: Select 'Halogenated Organic Waste' Container Segregate->Halogenated Contains Fluorine NonHalogenated NO: Select 'Non-Halogenated Organic Waste' Container (Incorrect Path) Segregate->NonHalogenated Transfer Transfer Waste to Container (Do not exceed 90% capacity) Halogenated->Transfer Label Ensure Container is Labeled: 'Hazardous Waste' + Contents Transfer->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store Pickup Contact EH&S for Waste Pickup Store->Pickup End End: Waste Manifested & Disposed by Licensed Vendor Pickup->End

Sources

Personal protective equipment for handling 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of mechanistic causality. When handling a highly functionalized, novel intermediate like 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile , we are dealing with a dual-threat molecular profile.

This compound merges the acute electrophilic toxicity of a pyrrole-2-carbonitrile core[1] with the enhanced lipophilicity and metabolic hazards of a fluorinated hydroxypropyl moiety. Standard "gloves and goggles" are insufficient. To ensure absolute operational safety, we must design a self-validating protective envelope that anticipates the chemical's specific behavior in both standard workflows and failure states.

Here is the definitive, step-by-step logistical and safety guide for handling this compound.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

Before selecting Personal Protective Equipment (PPE), we must understand the molecular hazards we are mitigating:

  • The Pyrrole-2-Carbonitrile Core: Carbonitriles are potent electrophiles. The parent compound, 1H-pyrrole-2-carbonitrile (CAS 4513-94-4), is classified under GHS as Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and Eye Damage Category 1. It is a severe irritant that can cause irreversible ocular damage upon contact[1][2].

  • The 3-Fluoro-2-hydroxypropyl Moiety: Fluorinated alkyl groups significantly increase the lipophilicity of the molecule, acting as a dermal penetration enhancer. If absorbed, or if the compound is subjected to extreme heat or strong acids, it poses a severe risk of releasing systemic fluoride or hydrogen fluoride (HF) gas, a highly toxic and corrosive agent[2].

Quantitative PPE Matrix

To counter these specific hazards, we deploy a layered defense strategy. The following table summarizes the required PPE and the scientific rationale behind each selection.

Body PartRequired PPE SpecificationMechanistic Rationale & Causality
Hands (Primary) Double-Gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)The fluorinated moiety drives rapid dermal penetration. Butyl rubber provides superior chemical resistance to polar organic nitriles. The inner nitrile layer serves as a secondary barrier against accidental mechanical breaches of the thicker butyl layer.
Eyes & Face Chemical splash goggles (EN166/ANSI Z87.1) + Full Face ShieldThe pyrrole-2-carbonitrile core causes severe, potentially irreversible eye damage (Category 1). A face shield prevents catastrophic facial exposure during pressurized Schlenk line or syringe transfer failures.
Body Flame-Resistant (FR) Lab Coat + Tyvek SleevesPrevents systemic absorption (Acute Tox 4 Dermal)[2]. Tyvek sleeves bridge the vulnerable gap between the glove cuff and the lab coat, ensuring zero exposed skin.
Respiratory Chemical Fume Hood (Primary). NIOSH/EN14387 ABEK Filter (Emergency)Mitigates inhalation risks (Acute Tox 4 Inhalation). The ABEK filter specifically neutralizes organic vapors, inorganic gases (like HCN/HF), and acidic byproducts.

Operational Workflow: Handling & Synthesis

A protocol is only as strong as its execution. The following step-by-step methodology ensures that every action validates the safety of the next.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Engineering Control Validation: Before opening the primary container, verify that the chemical fume hood's continuous monitor reads an average face velocity between 80 and 120 feet per minute (fpm)[3][4]. Ensure the sash is positioned at a maximum height of 18 inches to maintain optimal capture velocity[5][6].

  • Atmospheric Purging: Purge the receiving reaction vessel with an inert gas (Nitrogen or Argon). This prevents the oxidative degradation of the pyrrole ring and minimizes the risk of combustion.

  • Closed-System Transfer: Do not pour the compound directly. For liquids, utilize a gas-tight, Luer-lock syringe to prevent aerosolization. For solids, use a static-free, grounded spatula to prevent electrostatic discharge.

  • Immediate Quenching: Upon completing the transfer, immediately wipe the spatula or syringe tip with a compatible solvent (e.g., ethyl acetate) inside the hood. Deposit the contaminated wipe into a sealed, dedicated solid waste container.

Workflow N1 1. Engineering Controls Verify Fume Hood (80-120 fpm) N2 2. PPE Protocol Don Double Gloves & Face Shield N1->N2 N3 3. Material Handling Closed-System Transfer N2->N3 N4 4. Decontamination Quench trace residues N3->N4 N5 5. Waste Segregation Halogenated Organic Stream N4->N5

Figure 1: Standardized operational workflow for high-hazard fluorinated nitriles.

Emergency Response & Spill Mitigation

In the event of a breach, the protocol must shift immediately from containment to neutralization.

Step-by-Step Methodology: Spill Cleanup

  • Evacuate and Assess: If a spill exceeding 50 mL occurs outside the fume hood, immediately evacuate the immediate laboratory area. Do not attempt to clean a large-scale ambient spill without a self-contained breathing apparatus (SCBA).

  • Dry Containment: Surround the spill perimeter with universal chemical absorbent pads. Do not use water. Water will not dissolve the highly lipophilic compound and will only expand the surface area of the contamination.

  • Chemical Stabilization: Because the compound contains a carbonitrile and a fluorinated group, avoid exposing the spill to strong acids, which could trigger the evolution of Hydrogen Cyanide (HCN) or Hydrogen Fluoride (HF)[7]. Apply a mild basic absorbent (e.g., sodium carbonate powder) over the spill to lock the pH and prevent toxic gas evolution.

  • Mechanical Collection: Using non-sparking polypropylene tools, scoop the absorbed matrix into a sealable, high-density polyethylene (HDPE) container. Label immediately as "Hazardous Fluorinated Nitrile Waste."

Disposal and Waste Management Plan

Improper disposal of 1-(3-Fluoro-2-hydroxypropyl)-1H-pyrrole-2-carbonitrile can lead to catastrophic downstream reactions in waste facilities.

  • Segregation Rule: This compound must be strictly segregated into a Halogenated Organic Waste stream.

  • Incompatibility Warning: Never mix this waste with strong oxidizers or strong mineral acids[7]. Acidic environments (pH < 4) can protonate the nitrile or degrade the fluoro-alkyl chain, risking lethal off-gassing.

WasteLogic W1 Generate Waste W2 Acidic Conditions? (pH < 5) W1->W2 W3 Neutralize (pH 7-8) Prevent HCN/HF release W2->W3 Yes W4 Halogenated Organic Waste Container W2->W4 No W3->W4

Figure 2: Chemical waste segregation and stabilization logic to prevent toxic gas evolution.

References

  • PubChem, National Institutes of Health. "Pyrrole-2-carbonitrile | C5H4N2 | CID 138277." National Center for Biotechnology Information. Available at:[Link]

  • Northwestern University Research Safety. "Chemical Fume Hood Handbook: Face Velocity Standards." Office for Research Safety. Available at:[Link]

  • Wayne State University Environmental Health and Safety. "Chemical Fume Hoods: Proper Function and Sash Height." Office of Environmental Health and Safety. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.